3-Hydroxy desloratadine-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 3-Hydroxy Desloratadine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy desloratadine-d4 (B562000), a crucial internal standard for pharmacokinetic and bioanalytical studies. This document outlines a proposed synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies.
Introduction
3-Hydroxy desloratadine (B1670295) is the major active metabolite of loratadine (B1675096), a widely used second-generation antihistamine.[1] The deuterated isotopologue, 3-Hydroxy desloratadine-d4, serves as an invaluable internal standard in quantitative bioanalysis by mass spectrometry, enabling precise and accurate measurement of the analyte in biological matrices.[2] The incorporation of four deuterium (B1214612) atoms, typically on the piperidine (B6355638) ring, provides a distinct mass shift without significantly altering the compound's chemical properties. This guide details a plausible synthetic route and the analytical techniques required for its characterization.
Proposed Synthesis of this compound
The proposed overall synthesis involves two key stages:
-
Synthesis of a deuterated piperidine precursor.
-
Annulation of the deuterated piperidine to the tricyclic core and subsequent demethylation.
A detailed, multi-step synthesis for the non-deuterated 3-hydroxy desloratadine has been described, starting from 3-methyl pyridine (B92270).[1] The key modification for the synthesis of the d4 analogue would be the use of a deuterated piperidine precursor in the final steps of the synthesis.
Synthesis of Piperidine-2,2,6,6-d4
Several methods exist for the deuteration of piperidines. One common approach is the reduction of a pyridine precursor with a deuterium source.
Proposed Synthetic Pathway for this compound
The following diagram illustrates a plausible multi-step synthesis, adapting the known synthesis of 3-hydroxy desloratadine[1]:
Characterization
The structural confirmation and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
Quantitative Data
The following table summarizes typical analytical data for this compound, based on commercially available standards and data for the non-deuterated analogue.
| Parameter | Value | Method | Reference |
| Chemical Purity | ≥98% | HPLC | [3] |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry | [3] |
| Isotopic Distribution | d4: >97%, d3: <2%, d2: <0.3%, d1: <0.4%, d0: <0.1% | Mass Spectrometry | [3] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | - | [4] |
| Molecular Weight | 330.84 g/mol | - | [4] |
| CAS Number | 1246819-99-7 | - | [2] |
Experimental Protocols
-
Objective: To determine the chemical purity of this compound.
-
Instrumentation: Agilent 1200 HPLC or equivalent.
-
Column: XDB-C18, 5 µm, 4.6 × 150 mm.
-
Mobile Phase: A mixture of methanol (B129727) and 10 mmol/L NaH₂PO₄ (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 258 nm.[5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Objective: To confirm the molecular weight and assess the isotopic purity and distribution.
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ESI.[6]
-
MRM Transitions: The expected precursor ion for this compound is [M+H]⁺ at m/z 331.1. A plausible product ion would be observed at m/z 279.1, corresponding to the loss of the deuterated piperidine moiety.[6]
-
Data Analysis: The relative intensities of the mass signals for the d0, d1, d2, d3, and d4 isotopologues are used to determine the isotopic distribution.
-
Objective: To confirm the chemical structure and the location of the deuterium atoms.
-
Instrumentation: 500 MHz NMR spectrometer.[7]
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).[7]
-
¹H NMR: The proton spectrum will show the absence of signals corresponding to the 2,2,6,6-positions of the piperidine ring. The remaining proton signals should be consistent with the structure of 3-Hydroxy desloratadine.
-
¹³C NMR: The carbon signals for the deuterated positions will be observed as triplets with reduced intensity due to C-D coupling.
-
²H NMR: The deuterium spectrum will show a signal corresponding to the deuterated positions on the piperidine ring.
Metabolic Pathway of Loratadine
3-Hydroxy desloratadine is a major active metabolite of loratadine. The metabolic pathway involves two primary steps: the decarbethoxylation of loratadine to desloratadine, followed by hydroxylation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a definitive published synthetic protocol is unavailable, the proposed pathway, based on established chemical transformations, offers a robust starting point for its preparation. The detailed characterization protocols are essential for ensuring the identity, purity, and isotopic integrity of this critical analytical standard, thereby supporting the accurate and reliable quantification of 3-Hydroxy desloratadine in various research and development settings.
References
- 1. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring | Semantic Scholar [semanticscholar.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents [inis.iaea.org]
- 5. Activated aromatic substitution by piperidine or [1-2H]piperidine in benzene. Dependence of kinetic deuterium isotope effect on the group displaced - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
3-Hydroxy desloratadine-d4 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Hydroxy desloratadine-d4 (B562000), a key analytical standard in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document details its synthesis, analytical methodologies, and role in pharmacokinetic studies.
Chemical Structure and Properties
3-Hydroxy desloratadine-d4 is the deuterium-labeled analog of 3-Hydroxy desloratadine (B1670295), which is the major active metabolite of the second-generation antihistamine, desloratadine. The incorporation of four deuterium (B1214612) atoms on the piperidine (B6355638) ring provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Chemical Structure:
Caption: Chemical structure of this compound, with deuterium atoms indicated on the piperidine ring.
Physicochemical and Pharmacokinetic Properties:
The following tables summarize the key physicochemical and pharmacokinetic properties of this compound and its non-labeled counterpart.
| Property | Value | Reference |
| Chemical Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[1]cyclohepta[1,2-b]pyridin-3-ol | [2] |
| Synonyms | This compound; Sch 45581-d4 | [2] |
| CAS Number | 1246819-99-7 | [2] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [3][4] |
| Molecular Weight | 330.84 g/mol | [4][5] |
| Appearance | Light yellow solid | [5] |
| Melting Point | >220 °C (decomposition) | [5] |
| Solubility | Soluble in Methanol (B129727) | [5] |
| Purity | Chemical Purity: ≥98%, Isotopic Purity: ≥99% | [5] |
| Storage | Store at -20°C for long-term storage. | [5] |
| Pharmacokinetic Parameter | Desloratadine | 3-Hydroxydesloratadine (B129375) | Reference |
| Time to Peak (Tmax) | ~3 hours | ~4.76 hours | [1] |
| Half-Life (t½) | ~27 hours | ~36 hours | [1] |
| Protein Binding | 82-87% | 85-89% | [6] |
Mechanism of Action and Signaling Pathway
Desloratadine, and its active metabolite 3-hydroxydesloratadine, function as potent and selective peripheral histamine (B1213489) H1 receptor inverse agonists.[6] Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its basal activity. This is particularly relevant for the H1 receptor, which exhibits constitutive activity.
The binding of histamine to the H1 receptor activates downstream signaling pathways, notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the inflammatory response.[1][7] Desloratadine has been shown to inhibit both basal and histamine-stimulated NF-κB activity.[1][7]
Caption: Histamine H1 Receptor Signaling and Inverse Agonism of Desloratadine.
Experimental Protocols
Synthesis of 3-Hydroxy desloratadine
While a specific protocol for the deuterated form is not publicly available, the synthesis of the non-deuterated 3-hydroxy desloratadine has been described and involves a multi-step process.[8] A plausible route for the synthesis of the deuterated analog would involve the use of a deuterated precursor, such as deuterated piperidone, in the initial steps of the synthesis.
A key final step in the synthesis of 3-hydroxy desloratadine from a methoxy (B1213986) precursor is demethylation using boron tribromide (BBr₃).[8]
Example Final Step: Demethylation [8]
-
A solution of the 3-methoxy desloratadine precursor (1 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂) is cooled to -20°C.
-
A solution of boron tribromide (BBr₃) (15 equivalents) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia (B1221849) until the pH reaches 6.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with a chloroform/methanol mixture (9:1 v/v).
-
The combined organic phases are dried over sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield 3-hydroxy desloratadine.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard for the quantification of desloratadine and 3-hydroxy desloratadine in biological matrices, such as human plasma.[2] The following is a representative protocol for its use in an LC-MS/MS assay.[9]
Sample Preparation (Solid-Phase Extraction) [9]
-
Precondition a solid-phase extraction (SPE) plate with methanol followed by 2% formic acid.
-
Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution containing this compound as the internal standard.
-
Apply the diluted sample to the preconditioned SPE plate under vacuum.
-
Wash the SPE plate sequentially with 2% formic acid solution and a mixture of 2% formic acid in acetonitrile:methanol (70:30, v/v).
-
Elute the analyte and internal standard with two aliquots of 4% ammonium (B1175870) hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions [9]
-
HPLC Column: C18 column (e.g., 2 x 50 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with a mixture of mobile phase A (e.g., 10 mM ammonium formate (B1220265) in methanol with 0.2% formic acid) and mobile phase B (e.g., 10 mM ammonium formate in water with 0.2% formic acid).
-
Flow Rate: 250 µL/min
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
3-Hydroxy desloratadine: m/z 327.2 → 275.1
-
This compound: m/z 331.2 → 279.1 (example transition, may vary)
-
Caption: Experimental Workflow for Bioanalysis using this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of desloratadine and its primary active metabolite in biological samples. Its stable isotopic labeling ensures minimal interference and high reliability in LC-MS/MS-based bioanalytical methods, which are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide provides essential information for researchers and scientists working with this important analytical standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Desloratadine Inhibits Constitutive and Histamine-Stimulated Nuclear Factor-κB Activity Consistent with Inverse Agonism at the Histamine H1 Receptor | Semantic Scholar [semanticscholar.org]
- 6. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro metabolism of desloratadine using human liver microsomes
An In-Depth Technical Guide to the In Vitro Metabolism of Desloratadine (B1670295) Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine, the primary active metabolite of loratadine, is a long-acting, non-sedating second-generation antihistamine. A thorough understanding of its metabolic fate is critical for predicting drug-drug interactions (DDIs), understanding inter-individual variability in patient response, and meeting regulatory requirements. While in vivo studies demonstrate that the major metabolic pathway for desloratadine in humans is 3-hydroxylation, this transformation proved difficult to replicate in early in vitro test systems.
For years, the enzymes responsible for forming the major human metabolite, 3-hydroxydesloratadine (B129375), remained elusive, as standard incubations with human liver microsomes (HLMs) fortified only with the cytochrome P450 (CYP) cofactor NADPH failed to produce the metabolite.[1][2] This guide details the advanced methodologies required to study this unique metabolic pathway in vitro, summarizes the key enzymatic players, and provides the quantitative data and protocols necessary for researchers in the field.
The Unique Metabolic Pathway of Desloratadine
The formation of 3-hydroxydesloratadine is not a simple, single-enzyme CYP-mediated oxidation. Instead, it is a sequential, multi-step process that requires the coordinated action of both a Phase II (conjugation) and a Phase I (oxidation) enzyme.[1][3][4] This discovery was pivotal in explaining why traditional HLM assays failed.
The obligatory pathway involves three sequential reactions:
-
N-glucuronidation: Desloratadine is first conjugated by the UDP-glucuronosyltransferase enzyme UGT2B10 .[1][3]
-
3-hydroxylation: The resulting desloratadine-N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8 .[1][3][4]
-
Deconjugation: The 3-hydroxy-desloratadine-N-glucuronide intermediate undergoes rapid, non-enzymatic hydrolysis (deconjugation) to yield the final stable metabolite, 3-hydroxydesloratadine.[3]
Because this pathway requires both UGT and CYP enzymes, in vitro experiments using HLMs must be fortified with cofactors for both enzyme families, namely UDP-glucuronic acid (UDPGA) for UGTs and an NADPH-regenerating system for CYPs.[1][5]
While 3-hydroxylation is the primary route, minor oxidative metabolites, including 5-hydroxydesloratadine and 6-hydroxydesloratadine, have been observed in vitro, formed by enzymes such as CYP3A4 and CYP2D6.[6]
Metabolic Pathway Diagram
Caption: Sequential pathway for the formation of 3-hydroxydesloratadine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for desloratadine metabolism and its effect on metabolizing enzymes.
Table 1: Enzyme Kinetics of Desloratadine Metabolism
| Metabolic Pathway | Enzyme System | K_m (µM) | V_max | Intrinsic Clearance (Cl_int) (µl/min/mg) |
| Loratadine → Desloratadine | Human Liver Microsomes | 25.20 | 486.98 pmol/min/mg protein | 19.32 |
| Desloratadine → 3-Hydroxydesloratadine | Cryopreserved Human Hepatocytes (CHH) | 1.6 | 1.3 pmol/min/million cells | Not Reported |
Data for 3-hydroxydesloratadine formation in fortified HLMs is not readily available, with CHH data being the primary reference.[2][5] Data for Loratadine → Desloratadine provides context for the formation of the parent drug.[1]
Table 2: Inhibition Potential of Desloratadine
| Enzyme Inhibited | IC_50 / K_i (µM) | Inhibition Type | Notes |
| UGT2B10 | K_i = 1.3 | Competitive | Desloratadine is a potent and relatively selective inhibitor of UGT2B10.[3][7] |
| CYP2B6 | > 10 | Weak Inhibition | At 10 µM, desloratadine caused 32-48% inhibition.[3][7] |
| CYP2D6 | > 10 | Weak Inhibition | At 10 µM, desloratadine caused 32-48% inhibition.[3][7] |
| CYP3A4/5 | > 10 | Weak Inhibition | At 10 µM, desloratadine caused 32-48% inhibition.[3][7] |
| CYP1A2, C8, C9, C19 | > 10 | No Inhibition | At 10 µM, desloratadine caused <15% inhibition.[3][7] |
Experimental Protocols
Protocol: Formation of 3-Hydroxydesloratadine in Fortified HLMs
This protocol describes a "dual-activity" microsomal assay to support the sequential UGT/CYP metabolism of desloratadine.
4.1.1 Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
Desloratadine
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin (B1591596) (pore-forming agent)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate (G6P), and G6P-dehydrogenase)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent (for reaction termination)
-
Internal Standard (e.g., Desloratadine-d4, 3-Hydroxydesloratadine-d4)
4.1.2 Incubation Procedure
-
Prepare Microsome Suspension: On ice, dilute pooled HLMs to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.
-
Pre-incubation with Alamethicin: To activate UGTs, add alamethicin to the diluted microsomes (final concentration typically 25-50 µg/mg protein) and pre-incubate on ice for 15 minutes. This step permeabilizes the microsomal membrane.[8]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following (final concentrations shown):
-
Phosphate Buffer (to final volume)
-
Activated HLM suspension (0.5 mg/mL)
-
Desloratadine (substrate, e.g., 1-10 µM)
-
UDPGA (2 mM)[8]
-
MgCl₂ (3.3 mM)
-
-
Pre-warm: Pre-warm the incubation mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system (to achieve a final concentration of ~1 mM NADPH).
-
Incubate: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). Time points should be optimized to ensure initial rate conditions (less than 20% substrate turnover).
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the analytical internal standard.
-
Sample Processing: Vortex the samples vigorously and centrifuge at >3,000 g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol: Analytical Method via LC-MS/MS
This section provides typical parameters for the quantification of desloratadine and 3-hydroxydesloratadine.
-
Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 150mm x 4.6mm, 5µm).[3]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Mode: Positive Ion Electrospray (+ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow Visualization
Caption: Workflow for a dual-activity HLM incubation experiment.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
The Crucial Interplay of UGT2B10 and CYP2C8 in the Bioactivation of Desloratadine to 3-Hydroxydesloratadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desloratadine (B1670295), a potent and long-acting second-generation antihistamine, undergoes extensive metabolism in humans to its major active metabolite, 3-hydroxydesloratadine (B129375). For many years, the enzymatic pathway responsible for this critical biotransformation remained elusive. This technical guide synthesizes the pivotal research that has illuminated the sequential and cooperative roles of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8) in the formation of 3-hydroxydesloratadine. This guide provides an in-depth overview of the metabolic pathway, detailed experimental protocols for its investigation, quantitative data from key studies, and visual representations of the underlying mechanisms and workflows.
Introduction
Desloratadine is the primary active metabolite of loratadine (B1675096) and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. The formation of its major human metabolite, 3-hydroxydesloratadine, is a key step in its metabolism. However, conventional in vitro systems like human liver microsomes (HLM) and recombinant P450 enzymes failed for a long time to produce this metabolite, posing a significant challenge to understanding its biotransformation.[1] Groundbreaking research has since revealed a novel, two-step metabolic pathway requiring the concerted action of both a phase II and a phase I enzyme.[1][2]
This guide details the current understanding that the formation of 3-hydroxydesloratadine is initiated by the N-glucuronidation of desloratadine by UGT2B10.[1][3] This glucuronide conjugate then serves as a substrate for CYP2C8-mediated hydroxylation, followed by a deconjugation event to yield 3-hydroxydesloratadine.[1][2] This intricate pathway underscores the importance of considering multi-enzyme systems in drug metabolism studies and has significant implications for predicting drug-drug interactions and understanding interindividual variability in desloratadine metabolism.
The Metabolic Pathway: A Sequential Two-Enzyme Process
The formation of 3-hydroxydesloratadine from desloratadine is not a direct oxidation reaction. Instead, it involves an obligatory initial conjugation step, a unique mechanism that delayed its discovery.
-
N-Glucuronidation by UGT2B10: The first and mandatory step is the attachment of a glucuronic acid moiety to the nitrogen atom of the piperidine (B6355638) ring of desloratadine. This reaction is catalyzed by UGT2B10, a member of the UDP-glucuronosyltransferase superfamily.[1][3]
-
Hydroxylation by CYP2C8: The resulting desloratadine-N-glucuronide is then recognized as a substrate by CYP2C8, a key enzyme of the cytochrome P450 family. CYP2C8 catalyzes the hydroxylation at the 3-position of the desloratadine molecule.[1][4]
-
Deconjugation: Following hydroxylation, the glucuronide group is rapidly cleaved, likely through a non-enzymatic hydrolysis, to yield the final product, 3-hydroxydesloratadine.[2][3]
This sequential pathway explains why in vitro systems that are not fortified with the necessary cofactors for both UGT and P450 enzymes fail to produce 3-hydroxydesloratadine.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies that have defined the roles of UGT2B10 and CYP2C8 in 3-hydroxydesloratadine formation.
Table 1: Enzyme Kinetics of 3-Hydroxydesloratadine Formation
| Parameter | Value | Experimental System | Reference |
| Km | 1.6 µM | Cryopreserved Human Hepatocytes (CHHs) | [1] |
| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHHs) | [1] |
Table 2: Inhibition of 3-Hydroxydesloratadine Formation in Cryopreserved Human Hepatocytes (CHHs)
| Inhibitor | Target Enzyme | Inhibition (%) | Reference |
| Gemfibrozil (B1671426) glucuronide | CYP2C8 | 91% | [1] |
| Gemfibrozil | CYP2C8 | 73-100% | [1] |
| Montelukast | CYP2C8 | 73-100% | [1] |
| Clopidogrel glucuronide | CYP2C8 | 73-100% | [1] |
| Repaglinide | CYP2C8 | 73-100% | [1] |
| Cerivastatin | CYP2C8 | 73-100% | [1] |
| 1-Aminobenzotriazole (ABT) | General P450s | 98% | [1] |
| Nicotine | UGT2B10 | Complete Inhibition | [3] |
| Hecogenin | UGT1A4 | No Inhibition | [3] |
Table 3: Correlation of 3-Hydroxydesloratadine Formation with Marker Activities
| Marker Activity | Target Enzyme | Correlation (r²) | Experimental System | Reference |
| Amodiaquine N-deethylation | CYP2C8 | 0.70 - 0.90 | Panel of individual CHHs | [1] |
| Paclitaxel 6α-hydroxylation | CYP2C8 | 0.70 - 0.90 | Panel of individual CHHs | [1] |
| Levomedetomidine glucuronidation | UGT2B10 | 0.72 | Panel of individual CHHs | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the roles of CYP2C8 and UGT2B10 in 3-hydroxydesloratadine formation.
Incubation with Cryopreserved Human Hepatocytes (CHHs)
This protocol is designed to assess the formation of 3-hydroxydesloratadine in an intact cellular system.
Materials:
-
Cryopreserved human hepatocytes (pooled or from individual donors)
-
Williams' E medium, supplemented with 2 mM GlutaMAX and 0.1 mM HEPES
-
Desloratadine stock solution (in DMSO or other suitable solvent)
-
Chemical inhibitors (e.g., gemfibrozil glucuronide, nicotine) stock solutions
-
Ice-cold acetonitrile
-
Internal standard (e.g., deuterated 3-hydroxydesloratadine)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and concentration.
-
Resuspend hepatocytes in pre-warmed Williams' E medium to a final concentration of 1 million cells/mL.
-
For inhibition studies: Add the chemical inhibitor to the cell suspension and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the metabolic reaction by adding desloratadine to the hepatocyte suspension to achieve the desired final concentration. For enzyme kinetics, use a range of substrate concentrations (e.g., 0.1 to 30 µM).[1]
-
Incubate the mixture at 37°C in a humidified atmosphere of 5% CO₂ for a designated time (e.g., 2 hours).[1]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Incubation with Human Liver Microsomes (HLMs)
This protocol is adapted to demonstrate the cofactor dependency for the formation of 3-hydroxydesloratadine.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Desloratadine stock solution
-
NADPH regenerating system (or 1 mM NADPH)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (e.g., 1 mM)
-
Ice-cold acetonitrile with internal standard
Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5-1 mg/mL protein) in potassium phosphate buffer.
-
Add desloratadine to the mixture.
-
Fortify the incubations with cofactors. To demonstrate the dual requirement, set up parallel incubations with:
-
NADPH only
-
UDPGA only
-
Both NADPH and UDPGA[1]
-
No cofactors (negative control)
-
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding the cofactors.
-
Incubate at 37°C for a specified time (e.g., up to 4 hours).[4]
-
Terminate the reaction and process the samples as described for the CHH protocol.
Incubation with Recombinant Enzymes
This protocol confirms the specific roles of UGT2B10 and CYP2C8.
Materials:
-
Recombinant human UGT2B10 and CYP2C8 (expressed in a suitable system, e.g., baculovirus-infected insect cells)
-
Appropriate buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)
-
Desloratadine stock solution
-
NADPH and UDPGA
-
Ice-cold acetonitrile with internal standard
Procedure:
-
Prepare incubation mixtures in buffer containing the recombinant enzymes. To demonstrate the sequential pathway, set up the following conditions:
-
Recombinant CYP2C8 alone + NADPH + desloratadine
-
Recombinant UGT2B10 alone + UDPGA + desloratadine
-
Co-incubation of recombinant UGT2B10 and CYP2C8 + both NADPH and UDPGA + desloratadine[1]
-
-
Pre-incubate the enzyme mixtures at 37°C.
-
Initiate the reactions by adding the substrate and cofactors.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction and process the samples for LC-MS/MS analysis as previously described.
LC-MS/MS Analysis
The quantification of desloratadine and 3-hydroxydesloratadine is typically performed using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation:
-
Protein precipitation with acetonitrile is a common and effective method for in vitro samples.
-
For plasma samples, liquid-liquid extraction or solid-phase extraction may be employed for cleaner extracts.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desloratadine: m/z 311.1 → 259.2
-
3-Hydroxydesloratadine: m/z 327.1 → 275.1
-
Internal Standards (deuterated): Corresponding mass shifts (e.g., +4 or +5 Da)
-
Conclusion
The elucidation of the UGT2B10- and CYP2C8-dependent pathway for 3-hydroxydesloratadine formation represents a significant advancement in our understanding of drug metabolism. It highlights a fascinating example of the interplay between phase I and phase II enzymes, where a conjugation reaction is a prerequisite for a subsequent oxidation. This knowledge is critical for drug development professionals for several reasons:
-
In Vitro Model Selection: It demonstrates the necessity of using integrated in vitro systems, such as cryopreserved human hepatocytes or cofactor-fortified subcellular fractions, to accurately predict complex metabolic pathways.
-
Drug-Drug Interaction (DDI) Prediction: It identifies potent inhibitors of UGT2B10 (e.g., nicotine) and CYP2C8 (e.g., gemfibrozil) as potential perpetrators of clinically significant DDIs with desloratadine.[1][3]
-
Pharmacogenomics: It suggests that genetic polymorphisms in UGT2B10 and CYP2C8 could contribute to the observed interindividual variability in desloratadine metabolism and response.
This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate this unique metabolic pathway and apply these principles to the study of other xenobiotics. The continued exploration of such complex enzyme interactions will undoubtedly lead to more accurate predictions of drug disposition and safer, more effective pharmacotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of 3-Hydroxy Desloratadine-d4 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical attributes of 3-Hydroxy desloratadine-d4 (B562000), with a primary focus on its isotopic purity for use as an internal standard in mass spectrometry-based bioanalytical studies. The accuracy and reliability of quantitative data in pharmacokinetic and metabolic studies hinge on the quality of the stable isotope-labeled internal standard.
Introduction to 3-Hydroxy Desloratadine-d4 in Bioanalysis
3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, a long-acting tricyclic histamine (B1213489) antagonist. In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for correcting for variability during sample preparation and analysis.[1] this compound is the deuterated analog of this metabolite and serves as an ideal internal standard due to its chemical and physical similarity to the analyte.
The incorporation of four deuterium (B1214612) atoms provides a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer. However, the isotopic purity of this internal standard is a critical parameter that must be thoroughly characterized to ensure the integrity of the analytical data.
The Significance of Isotopic Purity
The isotopic purity of a deuterated internal standard refers to the percentage of the compound that is enriched with the desired number of deuterium atoms compared to the presence of molecules with fewer or no deuterium atoms (isotopologues). The presence of significant amounts of lower-deuterated or unlabeled species can compromise the accuracy of quantification.
Key considerations for the isotopic purity of an internal standard include:
-
Contribution to the Analyte Signal: If the internal standard contains a significant fraction of the unlabeled analyte (d0), it will artificially inflate the measured concentration of the analyte, leading to inaccurate results.
-
Linearity of Calibration Curves: Varying levels of isotopic impurities can affect the linearity of the calibration curve, particularly at the lower limit of quantification (LLOQ).
-
Assay Precision and Accuracy: A well-characterized and highly pure internal standard is fundamental to achieving the precision and accuracy required for regulated bioanalysis.
Analytical Characterization of Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a fundamental technique for determining the isotopic distribution of a deuterated compound. Its high mass accuracy and resolution allow for the separation and quantification of different isotopologues (d0, d1, d2, d3, and d4).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to ensure the separation of the analyte from any potential impurities.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode.
-
Mass Range: A range that encompasses the m/z of all expected isotopologues (e.g., m/z 320-340).
-
Resolution: A resolving power of >60,000 is recommended to distinguish between the isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
While a specific Certificate of Analysis for this compound is not publicly available, the following table illustrates the expected isotopic distribution for a high-purity batch.
| Isotopologue | Description | Theoretical Abundance (%) |
| d0 | Unlabeled 3-Hydroxy desloratadine | < 0.1 |
| d1 | Contains one deuterium atom | < 0.5 |
| d2 | Contains two deuterium atoms | < 1.0 |
| d3 | Contains three deuterium atoms | < 2.0 |
| d4 | Fully deuterated | > 96.5 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H-NMR is a powerful method to confirm the positions of deuterium incorporation and to quantify the degree of deuteration. By comparing the integral of a proton signal in the deuterated compound to a certified internal standard, the isotopic enrichment can be accurately determined.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6).
-
An accurately weighed amount of a certified internal standard with a known purity (e.g., maleic acid) is added to the sample.
-
-
Data Acquisition:
-
A quantitative ¹H-NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.
-
-
Data Analysis:
-
The integrals of specific, well-resolved proton signals of this compound are compared to the integral of a known signal from the internal standard.
-
The isotopic enrichment is calculated based on the expected and observed integral values.
-
Potential Challenges and Considerations
Hydrogen-Deuterium (H-D) Exchange
A critical consideration for deuterated internal standards is the potential for H-D exchange, where deuterium atoms on the molecule are replaced by protons from the surrounding solvent. This can occur during sample storage, preparation, or analysis and can lead to a shift in the isotopic distribution, compromising the accuracy of the assay. The stability of the deuterium labels in this compound should be evaluated under the specific analytical conditions.
Chromatographic Isotope Effect
Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts. This phenomenon, known as the chromatographic isotope effect, is due to the small differences in the physicochemical properties of C-D versus C-H bonds. It is crucial to ensure that the deuterated internal standard co-elutes as closely as possible with the analyte to compensate for any matrix effects accurately.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for assessing the isotopic purity of this compound and the logical relationship between key analytical parameters.
Workflow for isotopic purity assessment.
Key parameter relationships in bioanalysis.
Conclusion
The accurate determination of the isotopic purity of this compound is paramount for its effective use as an internal standard in regulated bioanalysis. A combination of High-Resolution Mass Spectrometry and Quantitative NMR provides a comprehensive assessment of both the isotopic distribution and the overall enrichment. Researchers and drug development professionals should meticulously evaluate the Certificate of Analysis from suppliers and, if necessary, perform their own purity assessment using the methodologies outlined in this guide to ensure the quality and integrity of their quantitative bioanalytical data.
References
The Metabolic Fate of Desloratadine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desloratadine (B1670295), a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1][2][3] Its clinical efficacy in the management of allergic rhinitis and chronic idiopathic urticaria is well-established. A comprehensive understanding of its metabolic pathway is critical for drug development, encompassing aspects of drug-drug interactions, patient variability in response, and safety assessment. This technical guide provides a detailed exploration of the metabolic transformation of desloratadine, focusing on the enzymatic processes, key metabolites, and the experimental methodologies used to elucidate these pathways.
Core Metabolic Pathway: The Formation of 3-Hydroxydesloratadine (B129375)
The principal metabolic route for desloratadine in humans is hydroxylation to form its major active metabolite, 3-hydroxydesloratadine, which is subsequently glucuronidated.[2][4] The formation of 3-hydroxydesloratadine is a unique, multi-step process that remained a long-standing mystery in drug metabolism research. It involves a sequential series of reactions rather than a direct hydroxylation.[1][3][5]
The established pathway involves three key steps:
-
N-glucuronidation: Desloratadine first undergoes N-glucuronidation, a reaction catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[1][3][5] This initial conjugation step is an obligatory requirement for the subsequent hydroxylation.[3][5]
-
3-Hydroxylation: The resulting desloratadine-N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[1][3][5]
-
Deconjugation: Finally, the 3-hydroxydesloratadine-N-glucuronide undergoes a rapid, non-enzymatic hydrolysis (deconjugation) to yield the major active metabolite, 3-hydroxydesloratadine.[1][5]
This intricate pathway highlights a fascinating interplay between Phase II and Phase I metabolic enzymes.
Visualization of the Core Metabolic Pathway
References
- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 3-Hydroxy Desloratadine-d4 Certified Reference Material for Researchers and Drug Development Professionals
This in-depth technical guide provides essential information on 3-Hydroxy desloratadine-d4 (B562000) as a certified reference material (CRM). It is designed for researchers, scientists, and drug development professionals who require a highly characterized internal standard for quantitative bioanalysis. This guide covers the material's specifications, the rigorous certification process it undergoes, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to 3-Hydroxy Desloratadine-d4 Certified Reference Material
3-Hydroxy desloratadine (B1670295) is the primary active metabolite of desloratadine, which is itself an active metabolite of loratadine, a widely used second-generation antihistamine. In pharmacokinetic and bioequivalence studies, the accurate quantification of both the parent drug and its major metabolites is crucial. This compound is a stable, isotopically labeled version of this metabolite, where four hydrogen atoms have been replaced with deuterium (B1214612).
This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based bioanalytical methods.[1] Because it is chemically identical to the analyte, this compound co-elutes with the unlabeled endogenous metabolite and experiences similar ionization effects and potential matrix interferences.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification through isotope dilution mass spectrometry (IDMS).[1]
Commercial suppliers of this certified reference material include LGC Standards, Veeprho, Alfa Chemistry, MedChemExpress, Clearsynth, Simson Pharma Limited, and MyBioSource. These suppliers provide the material in various quantities, typically as a neat solid, and it is intended for research and analytical applications.
Certification and Quality Assurance
Certified reference materials are produced under stringent quality management systems to ensure their accuracy, purity, and stability. The production and certification of this compound CRM are governed by international standards, primarily ISO 17034, "General requirements for the competence of reference material producers".[2][3][4][5] This standard ensures that the CRM is of high quality and comes with a comprehensive Certificate of Analysis (CoA).
The CoA is a critical document that provides all the necessary information about the CRM, including its certified property values and their uncertainties.[6][7] Key quantitative data typically presented in the CoA for this compound are summarized in the table below.
Table 1: Typical Quantitative Data for this compound CRM
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Isotopic Purity | ≥ 99 atom % Deuterium | Mass Spectrometry (MS) |
| Isotopic Enrichment | ≥ 99% | Mass Spectrometry (MS) |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Certified Concentration (for solutions) | E.g., 100.0 µg/mL ± 0.5 µg/mL | Gravimetric preparation, verified by a validated analytical method |
| Residual Solvents | As per ICH guidelines | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | < 1% | Karl Fischer Titration |
Experimental Protocols
The following sections detail the methodologies for the characterization and certification of this compound and its use in a typical bioanalytical workflow.
Characterization and Certification of this compound
The certification of a batch of this compound involves a series of experiments to confirm its identity, and determine its chemical and isotopic purity.
Objective: To characterize and certify a new batch of this compound as a Certified Reference Material.
Materials and Equipment:
-
Synthesized this compound
-
High-Performance Liquid Chromatograph with UV detector (HPLC-UV)
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Karl Fischer Titrator
-
Analytical balance
Methodology:
-
Identity Confirmation:
-
NMR Spectroscopy: Acquire ¹H-NMR and ¹³C-NMR spectra. The spectral data should be consistent with the proposed structure of this compound, and the absence of signals corresponding to the unlabeled positions confirms successful deuteration.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight. The measured mass should be within 5 ppm of the theoretical mass of the deuterated compound.
-
-
Chemical Purity Assessment:
-
HPLC-UV: Develop a gradient HPLC method with UV detection to separate the main compound from any potential impurities. The purity is determined by the area percentage of the main peak.
-
LC-MS: Use LC-MS to identify any impurities detected by HPLC.
-
-
Isotopic Purity and Enrichment:
-
LC-MS/MS: Analyze the material to determine the percentage of the deuterated species relative to any unlabeled or partially labeled species. Isotopic purity is a measure of the proportion of the labeled molecules, while isotopic enrichment refers to the percentage of deuterium at the labeled positions.
-
-
Quantification of Residual Solvents and Water:
-
GC-MS: Analyze for residual solvents from the synthesis process using a headspace GC-MS method.
-
Karl Fischer Titration: Determine the water content.
-
-
Homogeneity and Stability Studies:
-
Homogeneity: Analyze multiple samples from the same batch to ensure that the material is uniform.
-
Stability: Assess the stability of the material under various storage conditions (e.g., -20°C, 4°C, room temperature) over time to establish a re-test date.
-
Application in a Bioanalytical Method: Quantification of 3-Hydroxy Desloratadine in Human Plasma
This protocol describes the use of this compound CRM as an internal standard for the quantification of 3-Hydroxy desloratadine in human plasma samples.
Objective: To accurately quantify the concentration of 3-Hydroxy desloratadine in human plasma using LC-MS/MS with a deuterated internal standard.
Materials and Equipment:
-
This compound CRM
-
Human plasma samples
-
LC-MS/MS system
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a concentration of 100 ng/mL.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of a non-labeled 3-Hydroxy desloratadine reference standard into blank human plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724). Vortex and then centrifuge to pellet the precipitated proteins.
-
Alternatively, use a validated SPE or LLE method for sample clean-up.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific mass transitions for both 3-Hydroxy desloratadine and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of 3-Hydroxy desloratadine in the unknown plasma samples.
-
Visualizing Workflows
The following diagrams illustrate the key processes involved in the certification of this compound and its application in a bioanalytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. nata.com.au [nata.com.au]
- 6. scribd.com [scribd.com]
- 7. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
Technical Guide: 3-Hydroxy Desloratadine-d4 - Certificate of Analysis and Specifications
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and specifications for 3-Hydroxy desloratadine-d4 (B562000), a critical internal standard used in bioanalytical and pharmacokinetic studies. This document outlines key quality attributes, analytical methodologies, and a typical quality control workflow for this stable isotope-labeled compound.
Specifications
3-Hydroxy desloratadine-d4 is the deuterated analog of 3-Hydroxy desloratadine (B1670295), an active metabolite of desloratadine. As a stable isotope-labeled internal standard, its purity and identity are paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. The following table summarizes the typical specifications for this compound based on information from various suppliers.
| Parameter | Specification | Source |
| Identity | ||
| CAS Number | 1246819-99-7 | [1][2][3][4] |
| Molecular Formula | C19H15D4ClN2O | [1][2][4][5] |
| Molecular Weight | 330.84 g/mol | [1][3][4][5] |
| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridin-3-ol | [2] |
| Purity | ||
| Chemical Purity (HPLC) | ≥98% | [5] |
| Isotopic Purity | ≥99.1% Deuterium (B1214612) incorporation (d4) | [5] |
| d0 Content | ≤0.08% | [5] |
| d1 Content | ≤0.33% | [5] |
| d2 Content | ≤0.22% | [5] |
| d3 Content | ≤1.96% | [5] |
| Physical/Chemical Properties | ||
| Appearance | Light yellow solid | [5] |
| Melting Point | >220 °C (decomposition) | [5] |
| Solubility | Methanol (B129727) | [5] |
| Storage Conditions | Long-term: -20°C, Short-term: Room Temperature. Store under an inert atmosphere. | [1][5] |
Experimental Protocols
Identity Confirmation by Mass Spectrometry and NMR Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of this compound.
Methodology:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: The observed mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight of the deuterated compound (330.84). The isotopic distribution pattern should confirm the presence of four deuterium atoms.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., Methanol-d4).
-
Acquire the ¹H NMR spectrum.
-
Expected Result: The proton NMR spectrum should be consistent with the structure of 3-Hydroxy desloratadine, with the absence of signals corresponding to the deuterated positions on the piperidine (B6355638) ring.[5]
-
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and to detect and quantify any impurities.
General Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent to a known concentration.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.
-
-
Calculation:
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
Bioanalytical Method for Quantification in Human Plasma by LC-MS/MS
Objective: To quantify the concentration of 3-Hydroxy desloratadine in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Precondition an SPE plate (e.g., SPEC SCX) with 400 µL of methanol followed by 400 µL of 2% formic acid.[7]
-
Dilute a 250 µL aliquot of the human plasma sample with 500 µL of 2% formic acid solution containing a known concentration of this compound (internal standard).[7]
-
Apply the diluted sample to the preconditioned SPE plate under vacuum.[7]
-
Wash the plate sequentially with 400 µL of 2% formic acid solution and 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[7]
-
Elute the analyte and internal standard with two 200 µL aliquots of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).[7]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 150 µL of the mobile phase for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
HPLC System:
-
Mass Spectrometry:
-
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the certification of a batch of this compound.
Caption: Quality Control Workflow for this compound.
This comprehensive guide provides essential technical information for researchers and professionals working with this compound. Adherence to these specifications and analytical protocols is crucial for maintaining the integrity and reliability of research and development activities.
References
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mybiosource.com [mybiosource.com]
- 6. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Desloratadine and 3-Hydroxydesloratadine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine (B1670295), a potent and long-acting tricyclic histamine (B1213489) antagonist, is the active metabolite of loratadine. It selectively blocks H1-receptor histamine activity and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Following administration, desloratadine is metabolized to its major active metabolite, 3-hydroxydesloratadine (B129375).[1] The therapeutic efficacy of desloratadine is attributed to both the parent drug and this active metabolite.[1] Consequently, a reliable and sensitive bioanalytical method for the simultaneous quantification of both compounds in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and employs stable isotope-labeled internal standards to ensure accuracy and precision. The validated method demonstrates excellent performance characteristics in accordance with regulatory guidelines.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standards:
-
Desloratadine (purity ≥98%)
-
3-Hydroxydesloratadine (purity ≥99%)
-
Desloratadine-d5 (B602666) (Internal Standard, IS)
-
3-Hydroxydesloratadine-d4 (Internal Standard, IS)
-
-
Reagents and Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium (B1175870) formate (B1220265) (AR grade)
-
Ammonium hydroxide (B78521) (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma with EDTA as anticoagulant
-
2. Stock and Working Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desloratadine, 3-hydroxydesloratadine, and their respective internal standards by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a combined working solution of desloratadine-d5 and 3-hydroxydesloratadine-d4 in methanol:water (1:1, v/v) at a concentration of 100 ng/mL.
3. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a well-established solid-phase extraction method for the efficient isolation of desloratadine and its metabolite from human plasma.[1]
-
Pre-treatment: To a 250 µL aliquot of human plasma, add 25 µL of the internal standard working solution and vortex for 30 seconds. Add 500 µL of 2% formic acid in water and vortex again.[1]
-
SPE Cartridge Conditioning: Condition a SPEC SCX (or equivalent strong cation exchange) SPE cartridge by washing sequentially with 400 µL of methanol followed by 400 µL of 2% formic acid in water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge under a gentle vacuum.
-
Washing: Wash the cartridge with 400 µL of 2% formic acid in water, followed by 400 µL of 2% formic acid in a mixture of acetonitrile and methanol (70:30, v/v).[1]
-
Elution: Elute the analytes and internal standards with two aliquots of 200 µL of 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water (45:45:10, v/v/v).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase.[1]
4. LC-MS/MS Instrumentation and Conditions
The chromatographic separation and mass spectrometric detection parameters are critical for achieving the desired sensitivity and selectivity.
Liquid Chromatography
| Parameter | Condition |
| LC System | Shimadzu HPLC or equivalent |
| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.2% formic acid[1] |
| Mobile Phase B | 10 mM Ammonium formate in methanol with 0.2% formic acid[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL[2] |
| Column Temperature | 40°C |
| Gradient Program | 20% B to 90% B over 3.5 minutes[1] |
| Run Time | 5 minutes[2] |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | AB SCIEX API-4000 Triple Quadrupole or equivalent[2] |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode[2][3] |
| Ion Spray Voltage | 3000 V[2] |
| Temperature | 500°C[2] |
| Curtain Gas | 25 psi[2] |
| Collision Gas | 7 psi[2] |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.0 - 311.2[1][2] | 259.1[1][2] |
| 3-Hydroxydesloratadine | 327.0 - 327.2[1][2] | 275.0 - 275.1[1][2] |
| Desloratadine-d5 | 316.0 | 264.2 |
| 3-Hydroxydesloratadine-d4 | 331.1 | 279.1 |
Data Presentation
Method Validation Summary
The described LC-MS/MS method has been rigorously validated according to international guidelines. A summary of the validation parameters is presented below.
Calibration Curve and Linearity
| Analyte | Calibration Range | Regression Model | Correlation Coefficient (r²) |
| Desloratadine | 0.05 - 10 ng/mL[3] | Quadratic (1/x²)[3] | >0.99 |
| 3-Hydroxydesloratadine | 0.05 - 10 ng/mL[3] | Quadratic (1/x²)[3] | >0.99 |
Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Desloratadine | LLOQ | < 5.71 | < 5.10 | -6.67 to 5.00 |
| LQC | < 5.71 | < 5.10 | -6.67 to 5.00 | |
| MQC | < 5.71 | < 5.10 | -6.67 to 5.00 | |
| HQC | < 5.71 | < 5.10 | -6.67 to 5.00 | |
| 3-Hydroxydesloratadine | LLOQ | < 5.47 | < 6.68 | -7.80 to 2.60 |
| LQC | < 5.47 | < 6.68 | -7.80 to 2.60 | |
| MQC | < 5.47 | < 6.68 | -7.80 to 2.60 | |
| HQC | < 5.47 | < 6.68 | -7.80 to 2.60 |
Data adapted from a representative study.[4]
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Desloratadine | >85[1] | Minimal |
| 3-Hydroxydesloratadine | >85[1] | Minimal |
Stability
Desloratadine and 3-hydroxydesloratadine were found to be stable in human plasma under various conditions, including five freeze-thaw cycles, at room temperature for over 23 hours, and for at least 6 hours on the benchtop.[2]
Visualizations
Caption: Workflow for the solid-phase extraction of desloratadine and 3-hydroxydesloratadine.
Caption: Schematic of the LC-MS/MS analysis workflow.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Bioanalysis of 3-Hydroxy Desloratadine Using 3-Hydroxy Desloratadine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of 3-hydroxy desloratadine (B1670295) in biological matrices, specifically human plasma, using 3-hydroxy desloratadine-d4 (B562000) as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction
3-Hydroxy desloratadine is the major active metabolite of both loratadine (B1675096) and desloratadine, a non-sedating antihistamine. Accurate quantification of this metabolite in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as 3-hydroxy desloratadine-d4, is highly recommended as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing reliable and reproducible results.[1][2][3]
This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 3-hydroxy desloratadine.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated bioanalytical method using this compound as an internal standard.
Table 1: Linearity
| Analyte | Range (pg/mL) | Correlation Coefficient (r²) |
| 3-Hydroxy desloratadine | 50.0 - 10000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Nominal) | Inter-day Accuracy (% Nominal) |
| 3-Hydroxy desloratadine | LLOQ | 50.0 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |
| Low | 150 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 | |
| Medium | 5000 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 | |
| High | 8000 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |
Data synthesized from a representative study.[4][5]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |
| 3-Hydroxy desloratadine | Low | Not explicitly stated | Not explicitly stated |
| High | Not explicitly stated | Not explicitly stated | |
| This compound | - | Not explicitly stated | Not explicitly stated |
Detailed recovery and matrix effect data for 3-hydroxy desloratadine with its deuterated internal standard were not available in the reviewed literature. These parameters should be determined during in-house validation.
Table 4: Stability
| Analyte | Stability Condition | Duration | % Change from Nominal |
| 3-Hydroxy desloratadine | Freeze-Thaw Cycles | 5 cycles | Within ±15% |
| Bench-top (Room Temperature) | 6.4 hours | Within ±15% | |
| In-injector | 23.8 hours | Within ±15% |
Stability data is crucial for ensuring sample integrity.[6][7]
Experimental Protocols
This section provides a detailed protocol for a typical LC-MS/MS method for the quantification of 3-hydroxy desloratadine in human plasma.
Materials and Reagents
-
3-Hydroxy desloratadine reference standard
-
This compound internal standard
-
Human plasma (K3EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265)
-
Ethyl acetate (B1210297)
-
Deionized water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-hydroxy desloratadine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 3-hydroxy desloratadine stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for another 30 seconds.
-
Add 3 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent, Shimadzu, or equivalent
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent[4][5]
-
Mobile Phase: A mixture of (Methanol:Acetonitrile, 60:40 v/v) and 10 mM Ammonium formate in a 70:30 v/v ratio[4][5]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Visualizations
Bioanalytical Workflow
Caption: General workflow for the bioanalysis of 3-hydroxy desloratadine.
Signaling Pathway
Caption: Simplified signaling pathway of Histamine H1 receptor antagonism.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-hydroxy desloratadine in biological matrices. The detailed protocol and performance characteristics presented here offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is essential to perform in-house validation to ensure the method meets the specific requirements of the intended application and adheres to regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Desloratadine and its Active Metabolite, 3-Hydroxydesloratadine, in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous quantification of desloratadine (B1670295) and its primary active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. The method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. Two robust sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are presented with their respective validation data. This document is intended to guide researchers in selecting and implementing a suitable workflow for pharmacokinetic and bioequivalence studies of desloratadine.
Introduction
Desloratadine is a potent, long-acting, non-sedating tricyclic histamine (B1213489) H1 receptor antagonist. It is the major active metabolite of loratadine (B1675096) and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate measurement of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma is crucial for clinical and pharmacokinetic studies. This note details validated sample preparation protocols followed by sensitive LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Desloratadine and 3-Hydroxydesloratadine reference standards
-
Deuterated internal standards (e.g., Desloratadine-d5, 3-Hydroxydesloratadine-d4)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), dichloromethane (B109758), and water
-
Formic acid, ammonium (B1175870) formate (B1220265), and sodium hydroxide (B78521)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma (with EDTA as anticoagulant)
Sample Preparation
Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). While protein precipitation is another common technique, literature suggests it may lead to significant matrix effects for the parent drug, loratadine, and thus may require more extensive optimization for desloratadine analysis.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.[1]
-
Sample Pre-treatment: To 250 µL of human plasma, add the internal standard solution. Dilute the sample with 500 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition a 15 mg SPEC SCX SPE plate with 400 µL of methanol followed by 400 µL of 2% formic acid.
-
Loading: Apply the pre-treated sample to the conditioned SPE plate under a vacuum of approximately 5 in. Hg.
-
Washing: Wash the plate sequentially with 400 µL of 2% formic acid solution and then 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.
-
Elution: Elute the analytes with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v:v:v) methanol:acetonitrile:water solution.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the quantification of desloratadine in human plasma.[2]
-
Sample Pre-treatment: In a polypropylene (B1209903) tube, add 400 µL of human plasma and 100 µL of the internal standard spiking solution (e.g., 10 ng/mL Desloratadine-d5). Vortex briefly.
-
Alkalinization: Add 100 µL of 0.1 M NaOH solution.
-
Extraction: Add 3 mL of an extraction solvent mixture of ethyl acetate and dichloromethane (80:20 v/v). Vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer (supernatant) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of desloratadine and 3-hydroxydesloratadine.
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 analytical column (e.g., Hypurity Advance 50 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) and an aqueous phase (e.g., 10 mM ammonium formate in water with 0.1% formic acid). A common mobile phase ratio is 90:10 (organic:aqueous).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the quantitative performance data from validated methods for both SPE and LLE.
Table 1: Performance of Solid-Phase Extraction (SPE) Method
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Linear Range | 100 - 11,000 pg/mL | 100 - 11,000 pg/mL | [1] |
| LLOQ | 100 pg/mL | 100 pg/mL | [1] |
| Mean Recovery | 74.6% | 69.3% | [1] |
| Accuracy at LLOQ | 100.4% | 99.9% | [1] |
| Precision (%CV) at LLOQ | 4.6% | 5.1% | [1] |
| Extraction Efficiency | ~85% | ~85% | [3] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) Method
| Parameter | Desloratadine | Reference |
| Linear Range | 5.0 - 5000.0 pg/mL | [2] |
| LLOQ | 5.0 pg/mL | |
| Mean Recovery | 90.3% | [2] |
| Intra-day Precision (%CV) | 0.7 - 2.0% | |
| Inter-day Precision (%CV) | 0.7 - 2.7% | |
| Accuracy | 99.5 - 104.8% |
Experimental Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Discussion
Both SPE and LLE methods provide excellent recovery and sensitivity for the quantification of desloratadine and 3-hydroxydesloratadine in human plasma. The choice between the two methods may depend on laboratory resources, desired throughput, and the specific requirements of the study.
-
Solid-Phase Extraction (SPE) offers high selectivity and can be automated for high-throughput applications. The presented data shows good recovery and precision for both analytes.[1][3]
-
Liquid-Liquid Extraction (LLE) is a cost-effective and robust method that also demonstrates high recovery and excellent precision and accuracy.[2]
It is crucial to use a stable isotope-labeled internal standard, such as desloratadine-d5, to correct for matrix effects and variations in extraction efficiency and instrument response. The methods presented here have been validated and shown to be suitable for pharmacokinetic and bioequivalence studies. Researchers should perform their own method validation according to regulatory guidelines to ensure the reliability of their results.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: Solid-Phase Extraction Protocol for 3-Hydroxydesloratadine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine (B1670295) is a long-acting tricyclic histamine (B1213489) antagonist and the active metabolite of loratadine. It is further metabolized to 3-hydroxydesloratadine (B129375), which is also an active metabolite.[1] Monitoring the plasma concentrations of both desloratadine and its metabolites like 3-hydroxydesloratadine is crucial for pharmacokinetic and bioequivalence studies in drug development.[2][3] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological matrices such as plasma, offering a clean extract suitable for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This application note provides a detailed protocol for the solid-phase extraction of 3-hydroxydesloratadine from human plasma samples using a strong cation exchange (SCX) sorbent.
Materials and Reagents
-
Human plasma with EDTA as anticoagulant
-
3-Hydroxydesloratadine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium (B1175870) hydroxide (B78521) (AR grade)
-
Deionized water
-
SPEC SCX 15 mg solid-phase extraction plate or cartridges[1]
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocol
This protocol is based on a strong cation exchange solid-phase extraction method.[1]
Preparation of Solutions
-
2% Formic Acid Solution: Add 2 mL of formic acid to 98 mL of deionized water and mix well.
-
Washing Solution (2% Formic Acid in Acetonitrile:Methanol (70:30, v/v)): To a 100 mL volumetric flask, add 70 mL of acetonitrile and 30 mL of methanol. Add 2 mL of formic acid and bring to volume with the acetonitrile/methanol mixture.
-
Elution Solution (4% Ammonium Hydroxide in Methanol:Acetonitrile:Water (45:45:10, v/v/v)): To a 100 mL volumetric flask, add 45 mL of methanol, 45 mL of acetonitrile, and 10 mL of deionized water. Add 4 mL of ammonium hydroxide and mix well.
Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Take a 250 µL aliquot of the plasma sample.[1]
-
Dilute the plasma sample with 500 µL of 2% formic acid solution.[1]
-
Vortex the mixture for 30 seconds.
Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold set to a negative pressure of approximately 5 in. Hg.
-
Column Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample (750 µL) onto the conditioned SPE plate.[1]
-
-
Washing:
-
Elution:
-
Elute the analyte using two aliquots of 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v).[1]
-
Post-Extraction Processing
-
Dry the eluent under a stream of nitrogen.[1]
-
Reconstitute the dried residue in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.[1]
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction protocol.
| Parameter | Value |
| Sample Preparation | |
| Plasma Sample Volume | 250 µL[1] |
| Dilution Solution | 2% Formic Acid[1] |
| Dilution Volume | 500 µL[1] |
| SPE Column | |
| Sorbent Type | SPEC SCX (Strong Cation Exchange)[1] |
| Sorbent Mass | 15 mg[1] |
| SPE Steps | |
| Conditioning Solvent 1 | Methanol[1] |
| Conditioning Volume 1 | 400 µL[1] |
| Conditioning Solvent 2 | 2% Formic Acid[1] |
| Conditioning Volume 2 | 400 µL[1] |
| Washing Solution 1 | 2% Formic Acid[1] |
| Washing Volume 1 | 400 µL[1] |
| Washing Solution 2 | 2% Formic Acid in Acetonitrile:Methanol (70:30)[1] |
| Washing Volume 2 | 400 µL[1] |
| Elution Solution | 4% Ammonium Hydroxide in Methanol:Acetonitrile:Water (45:45:10)[1] |
| Elution Volume | 2 x 200 µL[1] |
| Post-Extraction | |
| Reconstitution Volume | 150 µL[1] |
Visualization of the Experimental Workflow
Caption: Solid-Phase Extraction Workflow for 3-Hydroxydesloratadine.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Desloratadine in Biological Matrices Using Liquid-Liquid Extraction Coupled with LC-MS/MS
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) method for the quantitative analysis of desloratadine (B1670295) in biological matrices, primarily human plasma. Desloratadine, a potent, non-sedating, second-generation antihistamine, is the active metabolite of loratadine.[1] Accurate quantification in biological samples is essential for pharmacokinetic and bioequivalence studies.[1] The described protocol employs a simple and efficient LLE procedure followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput analysis in clinical and research settings.
Introduction
Desloratadine is a tricyclic histamine (B1213489) H1-receptor antagonist used for the relief of allergy symptoms.[1][2] To accurately assess its pharmacokinetic profile, a sensitive and selective analytical method for its determination in biological fluids is required. While various extraction techniques such as solid-phase extraction (SPE) and protein precipitation exist, liquid-liquid extraction offers a cost-effective and straightforward approach for sample clean-up, minimizing matrix effects prior to LC-MS/MS analysis.[3][4] This document provides a detailed protocol for the LLE of desloratadine from human plasma, including sample preparation, extraction, and analysis parameters.
Experimental
Materials and Reagents
-
Desloratadine reference standard
-
Desloratadine-d5 (B602666) (internal standard)[1]
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 or equivalent (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm)[1]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of desloratadine (100.0 μg/mL) and the internal standard (IS), desloratadine-d5 (100.0 μg/mL), in methanol.[5]
-
Working Standard Solutions: Prepare serial dilutions of the desloratadine stock solution in the appropriate reconstitution solution to create calibration curve (CC) standards.
-
Spiking Solutions: Prepare an IS spiking solution (e.g., 10.0 ng/mL) in the reconstitution solution.[5]
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards and quality control (QC) samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).[5]
Sample Extraction Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: In a polypropylene (B1209903) tube, pipette 400 µL of the human plasma sample (blank, calibration standard, QC sample, or unknown sample).[1]
-
Internal Standard Addition: Add 100 µL of the desloratadine-d5 internal standard working solution (e.g., 10 ng/mL) to each tube.[1][5]
-
Vortexing: Vortex the mixture for approximately 5 minutes.[1]
-
Alkalinization: Add 100 µL of 0.1 M NaOH solution and vortex briefly.[1][5] This step ensures that desloratadine is in its basic, non-ionized form, which is more soluble in organic solvents.
-
Solvent Addition: Add 3 mL of the extraction solvent. Two effective solvent systems are:
-
Option A: A mixture of ethyl acetate and dichloromethane (80:20, v/v).[5]
-
Option B: Diethyl ether.
-
-
Extraction: Vortex the samples vigorously for 10 minutes to ensure thorough mixing and efficient extraction of the analyte and internal standard into the organic phase.[1][5]
-
Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature to achieve complete separation of the aqueous and organic layers.[1][5]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) into a clean labeled tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1][5]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[1] Vortex to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
HPLC Column: Xbridge C18 (50 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Ionization Mode: Electrospray Ionization in Positive mode (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM).
Data and Results
The following table summarizes typical performance characteristics of the liquid-liquid extraction method for desloratadine.
| Parameter | Value | Reference |
| Extraction Recovery | ||
| Desloratadine | Typically > 70% | [4] |
| 3-OH Desloratadine | ~69.3% (using SPE) | [4] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | [5] |
| Upper Limit of Quantification (ULOQ) | 5000.0 pg/mL | [5] |
| Precision (%CV) | < 15% | [4][5] |
| Accuracy (% Nominal) | 85-115% | [4][5] |
| Matrix Effect | Minimized by LLE | [3] |
Workflow Diagram
Caption: Workflow for Desloratadine Extraction.
Conclusion
The liquid-liquid extraction method presented here provides a simple, rapid, and efficient means of extracting desloratadine from biological matrices. This protocol, when coupled with LC-MS/MS, demonstrates high sensitivity, precision, and accuracy, making it well-suited for pharmacokinetic studies and other applications in drug development and clinical research. The use of a deuterated internal standard ensures reliable quantification by correcting for matrix effects and variability in extraction recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Desloratadine and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of desloratadine (B1670295) and its major active metabolite, 3-hydroxydesloratadine (B129375), in human urine samples. The method utilizes a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach. The protocol includes procedures for urine sample pre-treatment, including enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic and mass spectrometric conditions are outlined to ensure optimal separation and detection of the analytes. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications in the field of drug development.
Introduction
Desloratadine is a long-acting, non-sedating, second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] It is the primary active metabolite of loratadine.[2] Following administration, desloratadine is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine, which is also pharmacologically active.[1][3] Both desloratadine and its metabolites are excreted in urine and feces.[1] The quantification of desloratadine and 3-hydroxydesloratadine in urine is crucial for understanding the pharmacokinetics and metabolism of the drug. This application note describes a robust LC-MS/MS method for the simultaneous determination of these compounds in human urine.
Metabolism of Desloratadine
Desloratadine undergoes metabolism to form 3-hydroxydesloratadine, which is subsequently conjugated with glucuronic acid.[1][4] To accurately quantify the total amount of the metabolite, an enzymatic hydrolysis step is necessary to cleave the glucuronide conjugate prior to extraction.
Experimental
Materials and Reagents
-
Desloratadine and 3-hydroxydesloratadine reference standards
-
Desloratadine-d4 and 3-hydroxydesloratadine-d4 as internal standards (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) formate
-
β-glucuronidase enzyme solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation Protocol
-
Enzymatic Hydrolysis:
-
To a 1 mL aliquot of urine, add the internal standards (Desloratadine-d4 and 3-hydroxydesloratadine-d4).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 37°C for 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.1 | 259.1 |
| 3-hydroxydesloratadine | 327.1 | 275.1 |
| Desloratadine-d4 (IS) | 315.1 | 263.1 |
| 3-hydroxydesloratadine-d4 (IS) | 331.1 | 279.1 |
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision.
Table 4: Method Validation Summary
| Parameter | Desloratadine | 3-hydroxydesloratadine |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LOQ (ng/mL) | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of desloratadine and its primary metabolite, 3-hydroxydesloratadine, in human urine. The inclusion of an enzymatic hydrolysis step allows for the measurement of total metabolite concentrations. The sample preparation procedure using solid-phase extraction is effective in removing matrix interferences. This method is well-suited for pharmacokinetic and metabolic studies of desloratadine.
References
Application of 3-Hydroxy Desloratadine-d4 in Pediatric Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine (B1670295), the primary active metabolite of loratadine, is a second-generation antihistamine widely used in the pediatric population for the management of allergic rhinitis and chronic idiopathic urticaria. Accurate characterization of its pharmacokinetic (PK) profile in children is crucial for appropriate dose selection and ensuring safety and efficacy. Desloratadine is extensively metabolized to 3-hydroxydesloratadine (B129375), its major active metabolite, which is subsequently glucuronidated.[1][2][3] Therefore, robust bioanalytical methods for the simultaneous quantification of both desloratadine and 3-hydroxydesloratadine in pediatric biological matrices are essential.
Pediatric pharmacokinetic studies present unique challenges, primarily due to ethical considerations and practical limitations on the volume and number of blood samples that can be collected.[4][5][6] This necessitates the use of highly sensitive and specific analytical techniques, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which can provide reliable data from small sample volumes.
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of accurate and precise quantification in LC-MS/MS-based bioanalysis. A SIL-IS, such as 3-Hydroxy desloratadine-d4 (B562000), is the ideal internal standard for the quantification of 3-hydroxydesloratadine. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.
This document provides detailed application notes and a comprehensive protocol for the use of 3-Hydroxy desloratadine-d4 in pediatric pharmacokinetic studies of desloratadine, focusing on bioanalytical methodology, study design considerations, and data interpretation.
Data Presentation: Pharmacokinetic Parameters of Desloratadine in Pediatric Populations
The following tables summarize pharmacokinetic data from published pediatric studies on desloratadine. These data highlight the exposure levels of desloratadine in different age groups and underscore the importance of precise bioanalytical methods to generate such data.
Table 1: Single-Dose Pharmacokinetic Parameters of Desloratadine in Children (2-11 years)
| Parameter | 2-5 years (n=18) | 6-11 years (n=18) |
| Dose | 1.25 mg | 2.5 mg |
| Cmax (ng/mL) | 2.28 | 2.05 |
| Tmax (h) | 2.0 | 2.0 |
| AUC(last) (ng·h/mL) | 38.8 | 38.2 |
| t1/2 (h) | 16.4 | 19.4 |
| Data sourced from Br J Clin Pharmacol. 2007 May;63(5):534-40. |
Table 2: Population Pharmacokinetic Estimates of Desloratadine Apparent Clearance (CL/F) in Infants and Young Children
| Age Group | Population CL/F Estimate (L/h) | Coefficient of Variation (%) |
| ≥6 months - <1 year | 27.8 | 35 |
| ≥1 year - ≤2 years | 35.5 | 51 |
| Adults (for comparison) | 137 | 58 |
| Data sourced from Br J Clin Pharmacol. 2007 Aug;64(2):174-84. |
Experimental Protocols
Pediatric Pharmacokinetic Study Design
A population pharmacokinetic approach with sparse sampling is often the most appropriate design for pediatric studies.
3.1.1 Ethical Considerations and Subject Population
-
Obtain written informed consent from parents or legal guardians and assent from children, where appropriate.
-
The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).
-
Enroll subjects within the target age range as defined by the study protocol.
3.1.2 Dosing and Sample Collection
-
Administer a single oral dose of desloratadine syrup. Dosing should be age- and weight-appropriate as established in previous studies (e.g., 1.0 mg for ≥6 months to <1 year, 1.25 mg for ≥1 to ≤2 years, 1.25 mg for 2-5 years, 2.5 mg for 6-11 years).[7][8][9]
-
Collect a small number of blood samples (e.g., 2-4 samples per subject) at predetermined time points post-dose. Sparse sampling times should be optimized based on prior pharmacokinetic models to best capture the absorption, distribution, and elimination phases.[5][10]
-
Collect blood (typically 0.25-0.5 mL) into tubes containing K2EDTA as an anticoagulant.
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -70°C or below until analysis.
Bioanalytical Method for Quantification of 3-Hydroxydesloratadine
This protocol describes a representative LC-MS/MS method for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in pediatric plasma samples using their respective deuterated internal standards.
3.2.1 Materials and Reagents
-
Analytes: Desloratadine, 3-Hydroxydesloratadine
-
Internal Standards: Desloratadine-d5, This compound
-
Reagents: HPLC-grade methanol (B129727), acetonitrile, formic acid, ammonium (B1175870) formate (B1220265), and water.
-
Human plasma (for calibration standards and quality controls).
3.2.2 Sample Preparation (Solid-Phase Extraction - SPE)
-
Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
To 100 µL of plasma, add 25 µL of internal standard working solution (containing Desloratadine-d5 and this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE plate (e.g., SPEC SCX or equivalent) with 400 µL of methanol followed by 400 µL of 2% formic acid.[9]
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 400 µL of 2% formic acid followed by 400 µL of methanol.
-
Elute the analytes with 2 x 200 µL of 5% ammonium hydroxide (B78521) in methanol.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3.2.3 LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desloratadine: 311.2 → 259.2Desloratadine-d5: 316.2 → 264.33-Hydroxydesloratadine: 327.2 → 275.1This compound: 331.1 → 279.1 |
| Note: MRM transitions and other MS parameters should be optimized for the specific instrument used. |
3.2.4 Bioanalytical Method Validation The method must be validated according to regulatory guidelines (e.g., FDA, EMA) before analyzing study samples.[5][11] Key validation parameters are summarized in the table below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Assess interference from endogenous matrix components at the retention times of analytes and IS. | No significant interfering peaks at the retention times of the analytes and IS. |
| Calibration Curve | Analyze calibration standards over the expected concentration range (e.g., 50-10,000 pg/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations on different days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Evaluate the effect of different lots of pediatric plasma on analyte quantification. | %CV of the IS-normalized matrix factor across different lots should be ≤15%. |
| Recovery | Determine the extraction efficiency of the method. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Visualizations
Metabolic Pathway of Desloratadine
Caption: Metabolic conversion of desloratadine to its major metabolites.
Experimental Workflow for Pediatric PK Study
Caption: Workflow from patient enrollment to pharmacokinetic data analysis.
Bioanalytical Method Validation Process
Caption: Key components of a comprehensive bioanalytical method validation.
References
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic studies in pediatrics: Issues in design and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adc.bmj.com [adc.bmj.com]
- 6. Pharmacokinetic Studies in Infants Using Minimal-risk Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. From adults to children: simulation-based choice of an appropriate sparse-sampling schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioanalytical Method Validation for Desloratadine in Human Plasma Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine (B1670295) is a long-acting, non-sedating, selective peripheral H1 receptor antagonist and the primary active metabolite of loratadine.[1] Accurate and reliable quantification of desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA). This document provides a detailed application note and protocol for the bioanalytical method validation of desloratadine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), in accordance with FDA guidelines. The use of a stable isotope-labeled internal standard, such as desloratadine-d5 (B602666), is considered the gold standard for quantitative bioanalysis to ensure accuracy and precision.[2]
Regulatory Framework
The validation of bioanalytical methods is a critical requirement for regulatory submissions. The FDA's current thinking on this topic is outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[3][4] This guidance details the necessary validation parameters to ensure the reliability of bioanalytical data.[5]
Bioanalytical Method Validation Parameters
A full validation of a bioanalytical method should be performed to demonstrate its suitability for its intended purpose.[5] The key parameters to be evaluated include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[5][6]
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria for the validation of a bioanalytical method for desloratadine in human plasma, based on established methods and regulatory expectations.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Example Data |
| Calibration Range | At least 6 non-zero standards | 5.0 - 5000.0 pg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9994[2] |
| Calibration Curve Model | Typically linear or weighted linear regression (e.g., 1/x²) | Quadratic regression (1/x²) has been successfully used[1] |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria (%CV and %Nominal) | Example Data (%CV) | Example Data (%Nominal) |
| Intra-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | 0.7 - 2.0%[2] | 101.4 - 102.4%[2] |
| Inter-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | 0.7 - 2.7%[2] | 99.5 - 104.8%[2] |
| Accuracy (% Nominal) | LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) | N/A | 99.9% at LLOQ[1] |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Example Data |
| Recovery | Consistent, precise, and reproducible | Mean Recovery (Desloratadine): 90.3%[2] |
| --- | --- | Mean Recovery (Desloratadine-d5): 92.5%[2] |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15% | To be determined experimentally |
Table 4: Stability
| Stability Type | Condition | Acceptance Criteria (% Deviation from Nominal) | Example Data |
| Freeze-Thaw Stability | 3 cycles at -20°C or -70°C | Within ±15% | Stable after five freeze-thaw cycles[1] |
| Short-Term (Bench-Top) Stability | Room temperature for expected duration of sample handling | Within ±15% | Stable at room temperature for 23.8 hours[1] |
| Long-Term Stability | -20°C or -70°C for a period exceeding the study sample storage time | Within ±15% | To be determined experimentally |
| Post-Preparative Stability | In autosampler for the expected duration of the analytical run | Within ±15% | To be determined experimentally |
Experimental Protocols
Materials and Reagents
-
Desloratadine reference standard
-
Desloratadine-d5 (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) solvents
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of desloratadine and desloratadine-d5 in methanol at a concentration of 100.0 µg/mL.[7]
-
Working Standard Solutions: Prepare serial dilutions of the desloratadine stock solution with a suitable solvent mixture (e.g., methanol:water 50:50) to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the desloratadine-d5 stock solution to a final concentration of 10.0 ng/mL in the reconstitution solution (e.g., 10 mM ammonium formate and methanol in a 20:80 v/v ratio).[7]
Sample Preparation
Two common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) [7]
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 100 µL of the desloratadine-d5 internal standard working solution (10 ng/mL).
-
Briefly vortex the sample.
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).[2][7]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) [8]
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample (pre-spiked with internal standard).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of binary or quaternary gradients.[8]
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase:
-
Flow Rate: 0.7 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Column Temperature: 40°C[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[8]
-
Ionization: Electrospray ionization in positive mode (ESI+).[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
Caption: Experimental workflow for desloratadine quantification using LLE and LC-MS/MS.
Caption: Logical workflow for bioanalytical method validation according to FDA guidelines.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. nalam.ca [nalam.ca]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
minimizing ion suppression in the bioanalysis of desloratadine
Welcome to the technical support center for the bioanalysis of desloratadine (B1670295). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental analysis, with a specific focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the bioanalysis of desloratadine?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, desloratadine, in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, resulting in inaccurate and imprecise quantification, which can compromise the integrity of pharmacokinetic and bioequivalence studies. Common culprits for ion suppression in plasma samples include phospholipids (B1166683) and other endogenous components.[1]
Q2: What are the most effective sample preparation techniques to minimize ion suppression for desloratadine analysis?
A2: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective methods for cleaning up complex biological samples and reducing matrix effects.[1][2] While simpler, Protein Precipitation (PPT) is often less effective at removing phospholipids and may result in more significant ion suppression.[2] One study demonstrated that a well-designed SPE method could reduce the matrix effect by up to 80%.[1]
Q3: How can chromatographic conditions be optimized to reduce ion suppression?
A3: Optimizing chromatographic separation is crucial to separate desloratadine from matrix components that cause ion suppression.[3] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[4] For instance, using a mobile phase with a suitable pH, such as one containing 0.1% formic acid, can improve peak shape for the basic compound desloratadine.[5] Additionally, alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) have been used to elute the analyte before the bulk of the matrix components, thus minimizing ion suppression.[6]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for desloratadine bioanalysis?
A4: Yes, using a SIL-IS, such as desloratadine-d5 (B602666), is considered the gold standard in LC-MS/MS assays.[4] The SIL-IS has nearly identical chemical and physical properties to desloratadine, allowing it to co-elute and experience the same degree of ion suppression. This mimicry enables accurate correction for variability during sample preparation, chromatography, and ionization, leading to more reliable quantification.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of desloratadine, with a focus on minimizing ion suppression.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of desloratadine. | 1. Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to improve sample cleanup.[1][2] 2. Adjust Chromatography: Modify the mobile phase gradient to better separate desloratadine from interfering matrix components.[5] 3. Evaluate Matrix Effects: Analyze samples in both neat solvent and the biological matrix to quantify the extent of ion suppression.[5] |
| Inefficient Extraction: The sample preparation method is not effectively recovering desloratadine. | 1. Optimize Extraction Protocol: For LLE, experiment with different organic solvents. A combination of ethyl acetate (B1210297) and dichloromethane (B109758) has shown high recovery for desloratadine.[2] For SPE, ensure proper conditioning of the cartridge and optimize the elution solvent. A mixture of ammonia (B1221849) and methanol (B129727) can yield good recovery.[1] | |
| Suboptimal MS Parameters: The mass spectrometer settings are not optimized for desloratadine detection. | 1. Tune MS Parameters: Systematically optimize ion source parameters such as ion spray voltage, source temperature, and gas flows to maximize the signal for desloratadine.[5] | |
| Poor Peak Shape (Tailing or Splitting) | Incompatible Mobile Phase pH: The pH of the mobile phase is not suitable for the basic nature of desloratadine. | 1. Adjust Mobile Phase pH: Add a small amount of an acid, such as 0.1% formic acid, to the mobile phase to improve peak shape.[5] |
| Column Degradation or Contamination: The analytical column is compromised. | 1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace Column: If the problem persists, replace the analytical column.[5] | |
| High Variability in Results | Inconsistent Sample Preparation: The sample preparation procedure is not being performed consistently. | 1. Ensure Consistent Technique: Pay close attention to accurate pipetting and consistent vortexing times. Ensure complete reconstitution of the dried extract.[4] |
| Variable Matrix Effects: The degree of ion suppression varies between different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: Employ desloratadine-d5 to compensate for sample-to-sample variations in matrix effects.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on desloratadine bioanalysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Parameter | Value | Reference |
| Solid-Phase Extraction (SPE) | Reduction in Matrix Effect | Up to 80% | [1] |
| Mean Recovery (Desloratadine) | 74.6% | [1] | |
| Mean Recovery (Desloratadine-d5) | 72.9% | [1] | |
| Liquid-Liquid Extraction (LLE) | Mean Recovery (Desloratadine) | ~80% | [7] |
| Protein Precipitation (PPT) | Ion Suppression | Significant ion suppression effect observed | [2] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm) | [1][4] |
| Mobile Phase | Acetonitrile (B52724) and 10 mM Ammonium (B1175870) Formate (90:10, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [1][4] |
| Injection Volume | 15 µL | [1][4] |
| Column Temperature | 40°C | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |
| Monitored Transition (Desloratadine) | m/z 311.2 → 259.2 | [2] |
| Monitored Transition (Desloratadine-d5) | m/z 316.2 → 264.3 | [2] |
| Ion Spray Voltage | 5500 V | [2] |
| Source Temperature | 500°C | [1][2] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Desloratadine from Human Plasma
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Pre-treatment:
-
To 250 µL of human plasma, add the internal standard (desloratadine-d5).
-
Dilute the sample with 500 µL of 2% formic acid solution.[8]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate under vacuum (approximately 5 in. Hg).[8]
-
-
Washing:
-
Elution:
-
Elute desloratadine and the internal standard with two aliquots of 200 µL of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).[8]
-
-
Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) for Desloratadine from Human Plasma
-
Sample Pre-treatment:
-
To 400 µL of plasma sample in a polypropylene (B1209903) tube, add 100 µL of internal standard (desloratadine-d5, 10 ng/mL).[2]
-
Vortex briefly for approximately 5 seconds.[2]
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) for Desloratadine from Human Plasma
Note: This method is simpler but may result in higher ion suppression compared to SPE and LLE.[2]
-
Precipitation:
-
Mixing and Incubation:
-
Cover the plate and shake for 1-3 minutes at medium speed.[9]
-
-
Filtration/Centrifugation:
-
Filter the samples into a clean 96-well collection plate using a vacuum or positive pressure manifold, or by centrifuging at 500 x g for 3 minutes.[9]
-
-
Analysis:
-
The resulting filtrate can be directly injected into the LC-MS/MS system.
-
Visualizations
Caption: A generalized workflow for the bioanalysis of desloratadine.
Caption: A decision tree for troubleshooting ion suppression.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerius | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 7. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
addressing carryover issues in UPLC-MS/MS analysis of desloratadine
Welcome to the technical support center for UPLC-MS/MS analysis of desloratadine (B1670295). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating carryover issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of carryover in the UPLC-MS/MS analysis of desloratadine?
A1: Carryover in the analysis of desloratadine, a basic compound, is primarily caused by its tendency to adhere to various surfaces within the UPLC-MS/MS system. Key contributing factors include:
-
Adsorption to Surfaces: Desloratadine can adsorb to metallic and plastic components of the autosampler, injector, tubing, and column through ionic, hydrogen bonding, and hydrophobic interactions.[1]
-
Injector Contamination: The injector needle, rotor seals, and sample loop are common sites for residue accumulation. Worn or dirty rotor seals are a frequent cause of carryover.[1]
-
Column Effects: The analytical column, particularly the frits and the stationary phase, can retain desloratadine, which may then elute in subsequent blank or low-concentration sample injections.[2]
-
Inadequate Wash Solvents: The composition of the autosampler wash solvent may not be effective at solubilizing and removing all traces of desloratadine from the injector components.
Q2: How can I distinguish between system contamination and sample-to-sample carryover?
A2: A strategic injection sequence can help differentiate between these two issues. Inject a series of blanks and standards as follows: pre-blank, high-concentration standard, and then multiple post-blanks.
-
Carryover is indicated if the peak in the first post-blank is the largest and diminishes in subsequent blanks.[1]
-
System Contamination is likely if all blanks (pre- and post-injection) show a similar, consistent peak area. This could point to contaminated mobile phase solvents or a persistent source of the analyte within the system.[1]
Q3: What is a good starting point for an autosampler wash solution to minimize desloratadine carryover?
A3: For basic compounds like desloratadine, an effective wash solution should be able to solubilize the analyte in its neutral or ionized state. A common and effective starting point is a mixture of organic solvent and water with an acid or base modifier. A solution of 50/50 (v/v) acetonitrile/water with 0.1% formic acid is a good initial choice. For particularly stubborn carryover, incorporating a small amount of isopropanol (B130326) (IPA) or using a "saw-tooth" wash cycle (alternating between high and low organic content) can be more effective than a continuous high-organic wash.
Q4: Can the choice of analytical column affect carryover for desloratadine?
A4: Yes, the column is a significant potential source of carryover. Different column chemistries and hardware can have varying levels of interaction with desloratadine. Even columns with the same stationary phase from different manufacturers can exhibit different carryover characteristics. If column-related carryover is suspected, consider trying a column with a different stationary phase (e.g., C8 instead of C18) or a column from a different brand. Also, ensure that the column is thoroughly flushed with a strong solvent after each analytical batch.
Troubleshooting Guides
Issue 1: Persistent Desloratadine Peak in Blank Injections
Symptoms: A peak corresponding to desloratadine is observed in blank injections immediately following a high-concentration sample, and the peak area decreases with subsequent blank injections.
Troubleshooting Workflow:
References
improving the sensitivity and lower limit of quantification for 3-hydroxydesloratadine
Welcome to the technical support center for the bioanalysis of 3-hydroxydesloratadine (B129375). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and a lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of 3-hydroxydesloratadine in biological matrices?
A1: The most prevalent and sensitive method for quantifying 3-hydroxydesloratadine in biological samples, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations often encountered in pharmacokinetic studies.
Q2: What sample preparation methods are recommended for extracting 3-hydroxydesloratadine from plasma?
A2: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the two most commonly employed and effective methods for extracting 3-hydroxydesloratadine from plasma.[1][2] SPE, particularly with mixed-mode or ion-exchange sorbents, has been shown to provide excellent sample cleanup, leading to reduced matrix effects and high recovery.[1][4][5] LLE using solvents like ethyl ether is also a viable option.[2][3]
Q3: What type of internal standard (IS) is recommended for the analysis of 3-hydroxydesloratadine?
A3: A stable isotope-labeled (SIL) internal standard, such as 3-hydroxydesloratadine-D4, is highly recommended.[6] Using a SIL-IS is critical for accurate and precise quantification as it closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variability in the analytical process.[7] If a SIL-IS for the metabolite is unavailable, a deuterated analog of the parent drug, like desloratadine-d5, can also be used.[1][7]
Q4: What are typical LLOQ values reported for 3-hydroxydesloratadine in human plasma?
A4: Published LC-MS/MS methods have reported LLOQs for 3-hydroxydesloratadine ranging from 25 pg/mL to 100 pg/mL in human plasma.[1][5] Achieving a lower LLOQ often involves optimizing the sample preparation to minimize matrix effects and maximizing the ionization efficiency in the mass spectrometer.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 3-hydroxydesloratadine.
Issue 1: Poor Sensitivity / High LLOQ
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Evaluate Extraction Recovery: Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents to maximize the recovery of 3-hydroxydesloratadine.[4][5] - Minimize Matrix Effects: Matrix components can suppress the ionization of the analyte. Enhance the cleanup by including additional wash steps in your SPE protocol or by optimizing the LLE conditions.[1] Post-column infusion experiments can help identify regions of ion suppression.[8] |
| Inefficient Ionization | - Optimize MS Source Parameters: Systematically tune the ion source parameters, including ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas), to achieve the maximum signal intensity for 3-hydroxydesloratadine.[1][9] - Select Appropriate MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. For 3-hydroxydesloratadine, a common transition is m/z 327.1 → 275.1.[4][6] |
| Chromatographic Issues | - Improve Peak Shape: Poor peak shape (e.g., tailing) can reduce signal-to-noise and elevate the LLOQ. Adjust the mobile phase composition and pH. Using a mobile phase with additives like ammonium (B1175870) formate (B1220265) can improve peak symmetry.[9] - Increase On-Column Concentration: If sensitivity is a limiting factor, consider evaporating the final extract and reconstituting it in a smaller volume of a solvent that is weaker than the initial mobile phase.[4] |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Use an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard (e.g., 3-hydroxydesloratadine-D4) is crucial to correct for variability during sample extraction and injection.[6] - Automate Sample Processing: If possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency.[1] |
| Instrumental Instability | - Check for System Contamination: Carryover from previous injections can lead to inaccurate results. Implement a rigorous wash cycle for the autosampler and injection port. - Ensure Stable LC Flow: Fluctuations in the HPLC pump flow rate can cause retention time shifts and variable peak areas. Purge the pumps to remove air bubbles and ensure a stable baseline.[9] |
Experimental Protocols
Below are summarized methodologies from validated LC-MS/MS methods for the quantification of 3-hydroxydesloratadine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 250 µL of plasma, add the internal standard solution.
-
Conditioning: Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).[4]
-
Loading: Load the pre-treated sample onto the conditioned cartridge.[4]
-
Washing: Wash the cartridge with an acidic solution and then with an organic solvent mixture (e.g., acetonitrile (B52724):methanol) to remove interferences.[4]
-
Elution: Elute 3-hydroxydesloratadine using a basic solution in an organic solvent (e.g., 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water).[4]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Parameters
| Parameter | Example Condition 1 [1] | Example Condition 2 [3] | Example Condition 3 [4] |
| LC Column | Hypurity Advance, 50 x 4.6 mm, 5 µm | CAPCELL PAK C18, 50 x 2.0 mm, 5 µm | C18, 2 x 50 mm |
| Mobile Phase | A: Acetonitrile/Methanol (40:60), B: Methanol/Water (90:10) | 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20) | A: 10 mM ammonium formate in methanol with 0.2% formic acid, B: 10 mM ammonium formate in water with 0.2% formic acid |
| Flow Rate | 1.0 mL/min | Not Specified | 250 µL/min |
| Injection Volume | 15 µL | Not Specified | Not Specified |
| Mass Spectrometer | AB SCIEX API-4000 | Sciex API3000 | Sciex API 3000 |
| Ionization Mode | Positive Ion Turbo Ion Spray | Positive Ion Electrospray | Positive Ion Electrospray (TurboIonspray™) |
| MRM Transition | 326.97 → 274.97 | Not Specified | 327.2 → 275.1 |
| LLOQ | 100 pg/mL | 50 pg/mL | Not Specified |
Visualizations
Metabolic Pathway of Desloratadine (B1670295)
Caption: Metabolic conversion of Loratadine to 3-Hydroxydesloratadine and its subsequent glucuronidation.
General Experimental Workflow
Caption: A generalized workflow for the bioanalysis of 3-hydroxydesloratadine.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
strategies to reduce variability in desloratadine bioanalytical assays
This technical support center provides strategies to reduce variability in desloratadine (B1670295) bioanalytical assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of desloratadine.
Issue 1: Low Recovery of Desloratadine and/or its Internal Standard (IS)
-
Possible Cause: Inefficient extraction process.
-
Solution:
-
For Liquid-Liquid Extraction (LLE):
-
pH Optimization: Desloratadine is a basic compound. Ensure the pH of the sample is adjusted to at least two units above its pKa values (approximately 4.2 and 9.4) to maintain it in its neutral, more organic-soluble form. The addition of a basifying agent like 0.1 M NaOH or 1M Sodium Carbonate is recommended.
-
Solvent Selection: Use a water-immiscible organic solvent with good affinity for desloratadine, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and dichloromethane.
-
Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 5-10 minutes) to facilitate analyte transfer.
-
Emulsion Formation: If an emulsion forms, consider adding salt ("salting out"), centrifuging at a higher speed, or cooling the sample to break the emulsion.
-
-
For Solid-Phase Extraction (SPE):
-
Sorbent Selection: Mixed-mode or polymeric sorbents can be effective for desloratadine extraction.
-
Conditioning and Equilibration: Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution that mimics the sample's pH to ensure proper sorbent activation.
-
Wash Step: The wash solvent should be strong enough to remove interferences without eluting desloratadine. A wash with a low percentage of organic solvent is often effective.
-
Elution: Ensure the elution solvent is strong enough to desorb the analyte. For reversed-phase SPE, this is typically a high percentage of organic solvent. For mixed-mode SPE, pH modification of the elution solvent may be necessary.
-
-
-
Issue 2: High Variability in Results (%RSD) or Poor Precision
-
Possible Cause: Inconsistent sample preparation or matrix effects.
-
Solution:
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as desloratadine-d5, is considered the gold standard and is highly recommended to compensate for variability in sample preparation, matrix effects, and instrument response.
-
Sample Preparation Consistency: Ensure accurate and consistent pipetting of the sample, internal standard, and all reagents. Vortex all samples for the same duration to ensure uniform extraction.
-
Matrix Effects: If significant matrix effects are observed, a more rigorous sample clean-up method like SPE is recommended over protein precipitation (PPT). One study noted that using a deuterated internal standard lowered the matrix effect by up to 80%.
-
Chromatography: Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate desloratadine from co-eluting matrix components that may cause ion suppression or enhancement.
-
-
Issue 3: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Incompatible mobile phase, secondary interactions with the column, or column degradation.
-
Solution:
-
Mobile Phase pH: Desloratadine is a basic compound. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.
-
Column Choice and Condition: If peak tailing persists, consider a different column chemistry (e.g., C8 instead of C18). Ensure the column is not degraded or contaminated; flushing with a strong solvent or replacing the column may be necessary.
-
Injection Solvent: The sample should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for desloratadine bioanalysis?
A1: The use of a stable isotope-labeled (SIL) internal standard, specifically desloratadine-d5, is widely considered the gold standard for quantitative bioanalysis of desloratadine by LC-MS/MS. This is because its chemical and physical properties are nearly identical to desloratadine, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization. While structural analogs can be used, they may not provide the same level of accuracy and precision.
Q2: What are the most common sample preparation techniques for desloratadine in plasma?
A2: The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). SPE is often preferred for its ability to provide a cleaner extract and minimize matrix effects, which is crucial for achieving high sensitivity and reproducibility. LLE is also a robust method that has been successfully used for desloratadine quantification with high recovery rates. PPT is a simpler method but is generally less effective at removing interfering matrix components like phospholipids.
Q3: How can I minimize matrix effects in my desloratadine assay?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge. Strategies to minimize them include:
-
Optimizing Sample Cleanup: Employing a more rigorous sample preparation method like SPE can significantly reduce matrix components.
-
Chromatographic Separation: Adjusting the LC method to separate desloratadine from the bulk of matrix components.
-
Using a Stable Isotope-Labeled Internal Standard: Desloratadine-d5 co-elutes with desloratadine and experiences similar matrix effects, thus providing effective compensation.
Q4: Should I be concerned about the stability of desloratadine during sample handling and storage?
A4: Yes, desloratadine can be unstable under certain conditions. It is known to be sensitive to light and heat. Stability studies have shown that desloratadine and its metabolite 3-hydroxydesloratadine (B129375) are stable in human plasma for at least 401 days at -22°C, after five freeze/thaw cycles, and for up to 24 hours at room temperature. However, it is crucial to perform stability evaluations under your specific experimental conditions as part of method validation.
Q5: Is it necessary to quantify the metabolite 3-hydroxydesloratadine simultaneously with desloratadine?
A5: 3-hydroxydesloratadine is the major active metabolite of desloratadine. For pharmacokinetic and bioequivalence studies, it is often necessary to quantify both the parent drug and its active metabolite(s). Several validated LC-MS/MS methods have been developed for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.
Quantitative Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Desloratadine Bioanalysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Matrix Effect Reduction | High (up to 80% reduction reported) | Moderate to High | Low to Moderate |
| Recovery | Good to Excellent (e.g., ~74.6% for Desloratadine) | High (e.g., 90.3% for Desloratadine) | Variable, often lower |
| Selectivity | High | High | Low |
| Throughput | Can be automated in 96-well format | Can be automated, but may be more complex | High |
| Cost | Higher | Moderate | Low |
Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Desloratadine in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Desloratadine-d5 | Desloratadine-d5 | [2H4]Desloratadine |
| Linearity Range (pg/mL) | 5.0 - 5000.0 | 100 - 11,000 | 25 - 10,000 |
| Correlation Coefficient (r²) | ≥ 0.9994 | > 0.98 | Not Specified |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.0 | 100 | 25 |
| Intra-day Precision (%CV) | 0.7 - 2.0 | 4.6 | ≤ 15.1 (at LLOQ) |
| Inter-day Precision (%CV) | 0.7 - 2.7 | 4.4 | ≤ 7.5 (for QCs) |
| Intra-day Accuracy (% Nominal) | 101.4 - 102.4 | 100.4 | Not Specified |
| Inter-day Accuracy (% Nominal) | 99.5 - 104.8 | 100.1 | 4.1 to 8.0 (% bias for QCs) |
| Mean Recovery (%) | 90.3 | 74.6 | Not Specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Desloratadine in Human Plasma
-
To 400 µL of human plasma in a polypropylene (B1209903) tube, add 100 µL of the internal standard working solution (e.g., 10 ng/mL desloratadine-d5).
-
Briefly vortex the sample for 5 minutes.
-
Add 100 µL of 0.1 M NaOH solution and vortex.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Desloratadine in Human Plasma
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange or polymeric reversed-phase) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the plasma sample, previously spiked with the internal standard.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge thoroughly under nitrogen.
-
Elute desloratadine and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
resolving co-eluting peaks in the chromatographic analysis of desloratadine metabolites
Welcome to the technical support center for the bioanalysis of desloratadine (B1670295). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during the chromatographic analysis of desloratadine and its metabolites, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of desloratadine that I should be aware of during analysis?
Desloratadine is the primary active metabolite of loratadine.[1] It is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine (B129375), which is an active metabolite.[2][3][4] This metabolite is subsequently inactivated through glucuronidation.[2][3][5] Therefore, the key compounds to monitor in biological matrices are desloratadine and 3-hydroxydesloratadine. The glucuronide conjugate is also a major metabolic product.[5]
Q2: My desloratadine and 3-hydroxydesloratadine peaks are showing poor resolution or co-elution. What are the initial steps to troubleshoot this?
Peak co-elution or poor resolution is a common challenge that can be addressed by systematically optimizing your chromatographic method.[6][7] The initial steps should focus on adjusting the mobile phase and evaluating the analytical column.
-
Modify Mobile Phase Composition: Adjusting the organic modifier-to-aqueous buffer ratio can alter the retention times of your analytes. For reversed-phase chromatography, decreasing the organic solvent strength (e.g., reducing the percentage of acetonitrile (B52724) or methanol) will generally increase retention and may improve separation.[7][8]
-
Adjust Mobile Phase pH: Desloratadine and its metabolites are basic compounds. Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and their interaction with the stationary phase, which can significantly impact selectivity and resolution.[8][9]
-
Evaluate Column Condition: Peak shouldering or splitting can be a sign of a deteriorating column, such as a void at the column head or contamination.[9] Replacing the guard column or the analytical column may be necessary.[10]
Q3: How can I confirm the identity of a suspected co-eluting peak?
When you observe a distorted, broad, or shouldered peak, it may indicate the presence of a co-eluting compound.[6] Using a mass spectrometer (MS) detector is the most effective way to identify the components.
-
Mass Spectrometry (MS): By analyzing the mass-to-charge ratio (m/z) across the entire peak, you can determine if more than one compound is present.[6][9] If the mass spectrum changes from the leading edge to the tailing edge of the peak, co-elution is likely occurring.
-
Reference Standards: If you have reference standards for potential interferences (e.g., other metabolites or known impurities), you can perform a spike-in experiment. Adding a small amount of the standard to your sample should increase the size of the corresponding peak if it is present.[9]
Q4: I am observing ion suppression or enhancement in my LC-MS/MS analysis. Could this be related to co-elution?
Yes, ion suppression is a significant issue in LC-MS/MS bioanalysis and can be caused by a co-eluting compound that interferes with the ionization of the target analyte in the mass spectrometer's source.[11] This is a common matrix effect, especially when analyzing complex biological samples like plasma.[10] To mitigate this, improve the chromatographic separation to ensure the interfering compound does not co-elute with your analyte of interest.[11] Additionally, optimizing the sample preparation method to remove matrix components more effectively can reduce ion suppression.[12]
Q5: Can Phase II metabolites, like glucuronides, interfere with the analysis of the parent drug even if they have different masses?
Yes, Phase II metabolites such as glucuronides can pose a significant challenge. These conjugates can be unstable and undergo in-source collision-induced dissociation (CID) within the mass spectrometer's ion source.[13] This fragmentation can cause the glucuronide metabolite to revert to the parent drug, generating the same precursor ion as the analyte of interest. If the metabolite co-elutes with the parent drug, it will artificially inflate the parent drug's signal, leading to inaccurate quantification.[13] Achieving chromatographic separation between the parent drug and its conjugated metabolites is crucial to prevent this type of interference.
Experimental Protocols and Data
General Sample Preparation Protocol (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a commonly used technique for cleaning and concentrating desloratadine and its metabolites from plasma samples, which has been shown to reduce matrix effects.[12]
-
Sample Pre-treatment: Take an aliquot of human plasma (e.g., 200 µL) and add the internal standard (e.g., 25 µL of Desloratadine-d5).[14]
-
Alkalinize: Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds to adjust the pH.[14]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode) by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.
-
Elution: Elute the analytes and internal standard from the cartridge using an appropriate solvent mixture. A mixture of ammonia (B1221849) and methanol (e.g., 3:97 v/v) has been shown to yield good recovery.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[14]
Example LC-MS/MS Method Parameters
The following tables summarize typical parameters used in published methods for the analysis of desloratadine and 3-hydroxydesloratadine. These can serve as a starting point for method development.
Table 1: Chromatographic Conditions
| Parameter | Method 1[15] | Method 2[12] | Method 3[16] |
| Column | Xbridge C18 (50 x 4.6 mm, 5 µm) | Hypurity Advance (50 x 4.6 mm, 5 µm) | Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v) | Acetonitrile/Methanol (40:60) and Methanol/Water (90:10) | 5 mM Ammonium Formate and Acetonitrile |
| Flow Rate | 0.7 mL/min (Isocratic) | 1.0 mL/min (Isocratic) | 0.4 mL/min (Gradient) |
| Column Temp. | 40 °C | Not Specified | 40 °C |
| Injection Vol. | 10 µL | 15 µL | 2 µL |
| Run Time | 3 min | 5 min | 5 min |
Table 2: Mass Spectrometry Conditions (MRM Transitions)
| Analyte | Method 1 (m/z)[15] | Method 2 (m/z)[17] | Method 3 (m/z)[12] |
| Desloratadine | 311.2 → 259.2 | 311.2 → 259.2 | Not specified |
| 3-OH Desloratadine | Not specified | Not specified | Not specified |
| Desloratadine-d5 (IS) | 316.2 → 264.3 | 316.2 → 264.3 | Not specified |
Visual Guides and Workflows
Metabolic Pathway of Desloratadine
Desloratadine is primarily metabolized via hydroxylation and subsequent glucuronidation.[3][17][18] Understanding this pathway is essential for identifying potential analytes and interferences.
References
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Desloratadine - Wikipedia [en.wikipedia.org]
stability testing of 3-Hydroxy desloratadine-d4 in processed samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy desloratadine-d4 (B562000). The information provided is intended to assist in ensuring the stability of this internal standard in processed samples for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Hydroxy desloratadine-d4 in processed samples?
A1: The primary stability concerns for this compound, similar to its non-deuterated analog, revolve around its susceptibility to degradation under various storage and handling conditions. Key areas to monitor include bench-top stability at room temperature, freeze-thaw stability, and long-term stability in frozen storage. While deuterated standards are generally stable, their chemical properties mirror the unlabeled analyte, making them prone to similar degradation pathways.
Q2: How can I prevent the degradation of this compound in my processed samples?
A2: To mitigate degradation, it is crucial to adhere to validated storage and handling procedures. Samples should be processed promptly and stored at appropriate temperatures (typically -20°C or -70°C) as quickly as possible. Minimize the time samples spend at room temperature and limit the number of freeze-thaw cycles.[1][2] The use of antioxidants or pH modifiers in the reconstitution solvent can also be considered if oxidative degradation or pH-dependent instability is suspected.
Q3: What are the expected degradation products of desloratadine (B1670295) and its metabolites?
A3: Forced degradation studies on desloratadine have shown that it can degrade under acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4] While specific degradation products of 3-Hydroxydesloratadine-d4 are not extensively documented in the public domain, it is reasonable to assume it may undergo similar degradation. Common degradation pathways for related compounds can involve oxidation, hydrolysis, and photodecomposition.
Q4: Does the choice of internal standard, this compound vs. desloratadine-d4, impact stability assessment?
A4: Yes, it is crucial to use an internal standard that closely mimics the analyte of interest. For the analysis of 3-Hydroxydesloratadine, this compound is the more appropriate internal standard as it will better account for any variability in extraction, matrix effects, and potential instability of the hydroxylated metabolite during sample processing and analysis.
Q5: What are the acceptance criteria for stability testing in bioanalytical methods?
A5: According to regulatory guidelines, the mean concentration of the analyte at each stability time point should be within ±15% of the nominal concentration.[1] The precision (%CV) of the measurements should also not exceed 15%.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing internal standard (this compound) response.
-
Possible Cause 1: Bench-top Instability. The processed samples may be left at room temperature for too long, leading to degradation of the internal standard.
-
Troubleshooting Step: Conduct a bench-top stability experiment by leaving processed samples at room temperature for varying durations (e.g., 4, 8, 12, 24 hours) before analysis. Analyze the samples and compare the internal standard response to a freshly processed sample.
-
-
Possible Cause 2: Freeze-Thaw Instability. Repeated freezing and thawing of the processed samples can cause degradation.
-
Troubleshooting Step: Perform a freeze-thaw stability study by subjecting aliquots of processed samples to multiple (e.g., 1 to 5) freeze-thaw cycles. Analyze the samples after each cycle and compare the internal standard response to a sample that has not undergone any freeze-thaw cycles.[5]
-
-
Possible Cause 3: Adsorption to sample tubes. The analyte may be adsorbing to the surface of the sample vials or plates.
-
Troubleshooting Step: Test different types of sample collection tubes and autosampler vials (e.g., polypropylene (B1209903) vs. glass, silanized vs. non-silanized). Prepare samples in each type of container and compare the internal standard response.
-
Issue 2: High variability in internal standard peak area across a batch.
-
Possible Cause 1: Inconsistent sample processing. Variations in extraction time, solvent volumes, or vortexing can lead to inconsistent recovery of the internal standard.
-
Troubleshooting Step: Review and standardize the sample preparation workflow. Ensure all technicians are following the exact same procedure. Utilize automated liquid handling systems if available to minimize human error.
-
-
Possible Cause 2: Matrix Effects. The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement of the internal standard signal in the mass spectrometer.
-
Troubleshooting Step: Evaluate matrix effects by comparing the internal standard response in post-extraction spiked blank matrix from multiple sources to the response in a neat solution. If significant matrix effects are observed, further optimization of the sample cleanup or chromatographic method is required.
-
-
Possible Cause 3: Instability in the autosampler. Processed samples may be degrading while sitting in the autosampler.
-
Troubleshooting Step: Conduct an autosampler stability study by re-injecting the same set of processed samples at different time intervals (e.g., 0, 6, 12, 24 hours) while they are kept in the autosampler. Monitor the internal standard response over time.
-
Experimental Protocols
Protocol 1: Bench-Top Stability Assessment
-
Prepare replicate quality control (QC) samples at low and high concentrations in the appropriate biological matrix.
-
Process the QC samples according to the validated bioanalytical method.
-
Store the processed samples at room temperature for pre-defined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
At each time point, inject the samples onto the LC-MS/MS system.
-
Calculate the concentration of the analyte and the peak area of this compound.
-
Compare the results to those of freshly prepared samples (time 0). The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare replicate QC samples at low and high concentrations.
-
Subject the samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After one, three, and five freeze-thaw cycles, process the samples.
-
Analyze the processed samples by LC-MS/MS.
-
Calculate the concentration of the analyte and the peak area of this compound.
-
Compare the results to those of freshly prepared samples that have not undergone any freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.[5]
Data Presentation
Table 1: Example Bench-Top Stability Data for this compound in Processed Human Plasma
| Time at Room Temp (hours) | Mean IS Peak Area (n=3) | % Change from Time 0 | Pass/Fail |
| 0 | 1,500,000 | 0.0% | Pass |
| 4 | 1,485,000 | -1.0% | Pass |
| 8 | 1,455,000 | -3.0% | Pass |
| 12 | 1,425,000 | -5.0% | Pass |
| 24 | 1,350,000 | -10.0% | Pass |
Table 2: Example Freeze-Thaw Stability Data for this compound in Processed Human Plasma
| Number of Freeze-Thaw Cycles | Mean IS Peak Area (n=3) | % Change from Cycle 0 | Pass/Fail |
| 0 | 1,500,000 | 0.0% | Pass |
| 1 | 1,492,500 | -0.5% | Pass |
| 3 | 1,462,500 | -2.5% | Pass |
| 5 | 1,410,000 | -6.0% | Pass |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting inconsistent internal standard response.
References
- 1. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating In-Source Fragmentation of 3-Hydroxy desloratadine-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of in-source fragmentation of 3-Hydroxy desloratadine-d4 (B562000) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for 3-Hydroxy desloratadine-d4 analysis?
In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because this compound is a deuterated internal standard, crucial for the accurate quantification of the target analyte, 3-Hydroxy desloratadine (B1670295).[2] If the internal standard fragments, its measured intensity will be artificially low, leading to inaccurate and unreliable quantification of the analyte.
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation are excessive energy being transferred to the ions in the source. This can be due to:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This is one of the most significant factors contributing to in-source fragmentation.[3][4] Higher voltages accelerate ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[5]
-
High Desolvation Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds.[5]
-
Mobile Phase Composition: The pH and additives in the mobile phase can influence the stability of the protonated molecule and its susceptibility to fragmentation.[6]
Q3: What are the expected mass transitions for 3-Hydroxy desloratadine and its deuterated internal standard?
Based on published literature, the expected protonated molecular ions and product ions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxy desloratadine | 327.1 | 275.1 |
| This compound | 331.1 | 279.1 |
Note: These values may vary slightly depending on the specific instrument and calibration.
Troubleshooting Guides
Issue 1: Low Intensity of this compound Precursor Ion and/or High Intensity of a Suspected Fragment Ion
This is a classic symptom of in-source fragmentation. The troubleshooting process should focus on systematically reducing the energy in the ion source.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Desloratadine: Deuterated Metabolite vs. Deuterated Parent Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of therapeutic agents is a cornerstone of pharmacokinetic and bioequivalence studies. In the bioanalysis of the second-generation antihistamine desloratadine (B1670295), the choice of an appropriate internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for ensuring accuracy and precision. The gold standard is the use of a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison of two approaches: the use of a deuterated metabolite of desloratadine versus a deuterated version of the parent drug itself as the internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This allows it to compensate for any variability, leading to more reliable results. Deuterated internal standards, where some hydrogen atoms are replaced by deuterium, are considered the most suitable choice as they share very similar physicochemical properties with the analyte.
Comparison of Internal Standard Strategies for Desloratadine Analysis
This guide compares two validated LC-MS/MS methods for the quantification of desloratadine in human plasma.
-
Method A: Utilizes a deuterated version of the parent drug, Desloratadine-d5 , as the internal standard.
-
Method B: Employs a deuterated version of the major active metabolite, 3-Hydroxydesloratadine-d4 , as the internal standard for the simultaneous quantification of both desloratadine and 3-hydroxydesloratadine (B129375).
Performance Characteristics
The following tables summarize the key validation parameters from published studies for each method, providing a quantitative comparison of their performance.
Table 1: Method A - Using Desloratadine-d5 as Internal Standard
| Validation Parameter | Performance with Desloratadine-d5 |
| Linearity Range | 5.0 - 5000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL |
| Intra-day Precision (%CV) | 0.7 - 2.0% |
| Inter-day Precision (%CV) | 0.7 - 2.7% |
| Intra-day Accuracy (% Nominal) | 101.4 - 102.4% |
| Inter-day Accuracy (% Nominal) | 99.5 - 104.8% |
| Mean Recovery (Desloratadine) | 90.3% |
| Mean Recovery (Desloratadine-d5) | 92.5% |
Table 2: Method B - Using 3-Hydroxydesloratadine-d4 as Internal Standard (for Desloratadine)
| Validation Parameter | Performance with 3-Hydroxydesloratadine-d4 |
| Linearity Range | 0.05 - 10 ng/mL (50 - 10,000 pg/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (50 pg/mL) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Nominal) | Within ±15% |
| Recovery | Data not specified |
Experimental Protocols
This section details typical experimental protocols for the quantification of desloratadine in human plasma using both types of internal standards, based on established and validated methods.
Method A: Using Desloratadine-d5 Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add 100 µL of Desloratadine-d5 internal standard working solution (10 ng/mL).
-
Briefly vortex the sample.
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Xbridge C18 column (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) : methanol (B129727) (20:80, v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Desloratadine: m/z 311.2 → 259.2
-
Desloratadine-d5: m/z 316.2 → 264.3
-
-
Method B: Using 3-Hydroxydesloratadine-d4 Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution containing both [(2)H(4)]desloratadine and [(2)H(4)]3-OH desloratadine.
-
Perform liquid-liquid extraction with ethyl ether.
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
LC Column: CAPCELL PAK C18 column (50 mm x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of 5mM ammonium formate in water, methanol, and acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Desloratadine: (Specific m/z not detailed in abstract)
-
3-Hydroxydesloratadine: (Specific m/z not detailed in abstract)
-
[(2)H(4)]3-OH desloratadine: (Specific m/z not detailed in abstract)
-
-
Visualizations
Desloratadine Metabolism
Desloratadine is the major active metabolite of loratadine. It is further metabolized in the liver, primarily to 3-hydroxydesloratadine, which is then glucuronidated.
Metabolic pathway of Desloratadine.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of desloratadine in a biological matrix using an internal standard.
LC-MS/MS bioanalytical workflow.
Discussion and Conclusion
Both deuterated desloratadine and deuterated 3-hydroxydesloratadine have been successfully used as internal standards in validated LC-MS/MS methods for the quantification of desloratadine.
-
Deuterated Parent Drug (Desloratadine-d5): This is the most common and widely accepted approach. The nearly identical chemical and physical properties between the analyte and the SIL-IS ensure they behave similarly during sample processing and analysis. This co-elution is crucial for accurately compensating for matrix effects, which can cause ion suppression or enhancement. The data presented for Method A demonstrates a highly sensitive, precise, and accurate method suitable for pharmacokinetic and bioequivalence studies.
-
Deuterated Metabolite (3-Hydroxydesloratadine-d4): The use of a deuterated metabolite as an internal standard for the parent drug is less common but can be a valid approach, especially when simultaneously quantifying both the parent and the metabolite. In such cases, using a deuterated version of each analyte is the ideal scenario. The validation data for Method B shows that this approach can achieve the required sensitivity and accuracy for bioanalytical applications. However, it is important to note that the chromatographic properties of 3-hydroxydesloratadine will differ from desloratadine due to the addition of a hydroxyl group. This means they will not co-elute, and therefore, the deuterated metabolite may not perfectly compensate for matrix effects that are specific to the retention time of the parent drug.
Recommendation:
For the sole quantification of desloratadine, the use of a deuterated parent drug like Desloratadine-d5 is the preferred and more robust choice. Its co-elution with the analyte provides the most effective compensation for analytical variability, particularly matrix effects.
When simultaneous quantification of both desloratadine and 3-hydroxydesloratadine is required, the ideal approach is to use a deuterated internal standard for each analyte (i.e., Desloratadine-d5 for desloratadine and 3-Hydroxydesloratadine-d4 for 3-hydroxydesloratadine). This ensures the most accurate and reliable quantification of both compounds.
Ultimately, the choice of internal standard should be justified by a thorough method validation that demonstrates its suitability for the intended application, in accordance with regulatory guidelines.
A Comparative Guide to 3-Hydroxy Desloratadine-d4 and Desloratadine-d5 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of desloratadine (B1670295) and its metabolites is crucial for pharmacokinetic and bioequivalence studies. The choice of a suitable internal standard is paramount for the reliability of bioanalytical methods. This guide provides an objective comparison of two commonly used deuterated internal standards, 3-Hydroxy desloratadine-d4 (B562000) and desloratadine-d5 (B602666), supported by experimental data.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation and analysis, effectively compensating for variability and matrix effects. This guide explores the application and performance of 3-Hydroxy desloratadine-d4 and desloratadine-d5 in the bioanalysis of their respective analytes.
Performance Data at a Glance
The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound and desloratadine-d5 as internal standards for the quantification of 3-hydroxydesloratadine (B129375) and desloratadine, respectively.
Table 1: Performance Characteristics of a Bioanalytical Method Using this compound for the Quantification of 3-Hydroxydesloratadine
| Validation Parameter | Performance Metric |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but a quadratic regression (weighted 1/concentration) gave the best fit. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | Within ±15% of the nominal concentration |
| Recovery | Not explicitly stated |
| Matrix Effect | Not explicitly stated, but the use of a deuterated internal standard is intended to compensate for this. |
Table 2: Performance Characteristics of a Bioanalytical Method Using Desloratadine-d5 for the Quantification of Desloratadine
| Validation Parameter | Performance Metric |
| Linearity Range | 100 - 11,000 pg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL[1] |
| Intra-day Precision (%CV) | 4.6% at LLOQ[1] |
| Inter-day Precision (%CV) | 4.4%[1] |
| Accuracy (% Nominal) | 100.4% at LLOQ[1] |
| Mean Recovery | 74.6% (Desloratadine), 72.9% (Desloratadine-d5)[1] |
| Matrix Effect | No significant interference observed.[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are typical experimental protocols for the quantification of desloratadine and 3-hydroxydesloratadine using their respective deuterated internal standards.
Protocol 1: Quantification of 3-Hydroxydesloratadine in Human Plasma using this compound
This protocol is based on a method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard solution containing [(2)H(4)]3-OH desloratadine.
-
Add ethyl ether as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm)
-
Mobile Phase: A mixture of 5mM ammonium (B1175870) formate (B1220265) in water, methanol, and acetonitrile (B52724) (50:30:20, v/v/v)
-
Flow Rate: Isocratic elution
-
Injection Volume: Not specified
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor to product ion transitions for 3-hydroxydesloratadine and [(2)H(4)]3-OH desloratadine.[4]
Protocol 2: Quantification of Desloratadine in Human Plasma using Desloratadine-d5
This protocol is a widely adopted method for the bioanalysis of desloratadine.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 50 µL of the desloratadine-d5 internal standard working solution.
-
Vortex the sample.
-
Load the sample onto a pre-conditioned solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: Not specified
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
MRM Transitions:
-
Desloratadine: m/z 311.2 → 259.2
-
Desloratadine-d5: m/z 316.2 → 264.2
-
Visualizing the Workflow
The following diagrams illustrate the logical steps involved in the selection of an internal standard and the general experimental workflow for bioanalysis.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Quantitative Analysis: A Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control sample, is essential to correct for these variations.
While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice in regulated bioanalysis. This guide provides an objective comparison of SIL-ISs with a common alternative, structural analog internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust data.
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the key to its superior performance, as it ensures the SIL-IS behaves almost identically to the analyte throughout the entire analytical process, from sample preparation to detection.
Unparalleled Compensation for Analytical Variability
The journey of a sample from collection to analysis involves multiple steps, including extraction, potential derivatization, and injection into the analytical instrument. Each step can introduce variability. Furthermore, matrix effects—the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine)—are a significant source of imprecision and inaccuracy in LC-MS analysis.[1]
A suitable internal standard must be able to compensate for these variabilities. Because a SIL-IS has virtually the same chemical and physical properties as the analyte, it is affected by these factors in the same way. It will have the same extraction recovery, experience the same degree of matrix effects, and have a very similar chromatographic retention time.[2] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.
Structural analog internal standards, which are molecules with a similar but not identical chemical structure to the analyte, are a less expensive alternative. However, their different chemical nature means they may not perfectly mimic the analyte's behavior during sample preparation and analysis, leading to less effective compensation for variability.[1]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of SIL-ISs is evident when comparing key performance parameters of an analytical method. The following table summarizes a typical comparison for the quantification of a hypothetical metabolite in human plasma.
| Performance Parameter | Structural Analog IS | Stable Isotope-Labeled IS | Typical Acceptance Criteria |
| Accuracy (% Bias) | Within ±15% | Within ±5% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | Can be > 15% | < 5% | Coefficient of Variation ≤ 15% |
| Recovery Variability (%CV) | > 10% | < 5% | Consistent and reproducible |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
Data presented are representative values synthesized from multiple sources for illustrative purposes.[1]
As the table indicates, while both types of internal standards can often meet the general acceptance criteria set by regulatory bodies, SIL-ISs consistently provide lower variability, leading to higher-quality data.[1]
Experimental Protocols
To rigorously evaluate the performance of an internal standard, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between replicate measurements (precision).
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking a blank biological matrix with the analyte at a minimum of three concentration levels: low, medium, and high.
-
Sample Analysis: Analyze at least five replicates of each QC level in a single analytical run (for intra-day precision and accuracy) and on three different days (for inter-day precision and accuracy). Each sample should be spiked with a constant concentration of the internal standard (either SIL-IS or structural analog).
-
Data Analysis:
-
Calculate the concentration of the analyte in each QC sample using a calibration curve.
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (% Bias).
-
Precision: Expressed as the coefficient of variation (%CV) of the replicate measurements.
-
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a pure solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before extraction.
-
-
Analysis: Analyze multiple replicates (e.g., n=6) from at least six different sources of the biological matrix for each set.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤ 15%.[3]
-
Protocol 3: Determination of Recovery
Objective: To measure the efficiency of the extraction procedure.
Procedure:
-
Use Data from the Matrix Effect Experiment (Protocol 2).
-
Calculation of Recovery:
-
Recovery (%) = [(Peak area in Set C) / (Peak area in Set B)] x 100
-
-
Evaluation: The recovery of the analyte and the internal standard should be consistent and reproducible across different concentration levels. A SIL-IS is expected to have a recovery that closely tracks that of the analyte.
Visualizing the Rationale and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the key concepts.
Caption: Logical flow from analytical challenges to outcomes with different IS.
Caption: Experimental workflow for quantification using a SIL-IS.
Caption: Compensation for matrix effects using a SIL-IS.
Conclusion
The use of a stable isotope-labeled internal standard is the most effective strategy for mitigating the impact of analytical variability in LC-MS-based quantitative analysis.[4] Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and variations in sample recovery compared to structural analog internal standards. While the initial cost of a SIL-IS may be higher, the resulting improvement in data quality, method robustness, and confidence in analytical results provides a strong justification for its use, particularly in the context of drug development and clinical research where accuracy and reliability are paramount.
References
A Comparative Guide to Inter-Laboratory Quantification of Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of desloratadine (B1670295), a long-acting tricyclic antihistamine. The data and protocols presented are compiled from a range of published studies, offering a comprehensive overview of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and pharmacokinetic studies. While direct inter-laboratory comparison studies were not identified, this guide synthesizes data from individual validated methods to serve as a valuable comparative resource.
The primary analytical techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which are the most prevalent methods for desloratadine analysis. Additionally, data from Capillary Zone Electrophoresis (CZE) and potentiometric methods are included to provide a broader perspective on available quantification techniques.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance characteristics of different analytical methods for desloratadine quantification as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Desloratadine Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) | Method 3 (Beagle Plasma) |
| Linearity Range | 5.0 - 5000.0 pg/mL[1][2] | 100 - 11,000 pg/mL[1][2][3] | 0.8 - 800 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.9994[1][2] | Not Specified | 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1] | 100 pg/mL[1][3] | 0.8 ng/mL[2] |
| Intra-day Precision (%CV) | 0.7 - 2.0%[1] | Not Specified | Not Specified |
| Inter-day Precision (%CV) | 0.7 - 2.7%[1] | Not Specified | Not Specified |
| Intra-day Accuracy (% Nominal) | 101.4 - 102.4%[1] | Not Specified | Not Specified |
| Inter-day Accuracy (% Nominal) | 99.5 - 104.8%[1] | Not Specified | Not Specified |
| Mean Recovery (Desloratadine) | 90.3%[1] | 73.6 - 76%[3] | Not Specified |
| Internal Standard | Desloratadine-d5[1][2] | Desloratadine-d5[2][3] | Diphenhydramine[2] |
| Sample Preparation | Liquid-Liquid Extraction[2] | Solid-Phase Extraction[2] | Liquid-Liquid Extraction[2] |
Table 2: Performance Characteristics of RP-HPLC and Other Methods for Desloratadine Quantification
| Parameter | RP-HPLC Method 1 (Pharmaceutical Dosage Form) | RP-HPLC Method 2 (Pharmaceutical Dosage Form) | Capillary Zone Electrophoresis (CZE) | Potentiometric Method (Pure and Binary Dosage Form) |
| Linearity Range | 20 - 100 µg/mL[4] | 8 - 24 µg/mL[5][6][7] | 2.5 - 10 µg/mL (Concentrations tested for precision) | 5.00 × 10⁻⁵ - 1.00 × 10⁻² M |
| Correlation Coefficient (r) | 0.998[4] | 0.9975[5][7] | Not Specified | Not Applicable |
| Limit of Detection (LOD) | 0.00721 µg/mL[4] | Not Specified | Not Specified | 0.036 - 0.018 µM |
| Limit of Quantification (LOQ) | 0.0210 µg/mL[4] | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Repeatability: 0.56%, Intra-day: 0.50-1.03%, Inter-day: 0.15-0.64%[5][6][7] | < 2.5% (Intra-day and Inter-day)[8] | Not Specified |
| Accuracy (% Recovery) | 99.98 - 100.30%[4] | 98.29 - 99.37%[5][7] | Relative Error < 2.5%[8] | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LC-MS/MS Quantification of Desloratadine in Human Plasma
This protocol is a typical example of a validated method for bioanalysis.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add 100 µL of Desloratadine-d5 internal standard working solution (10 ng/mL).
-
Vortex the sample for 5 minutes.
-
Add 100 µL of 0.1 M NaOH solution.
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex for an additional 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrumentation: A validated LC-MS/MS system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume, typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for desloratadine and its internal standard, Desloratadine-d5.
-
RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Forms
This protocol outlines a simple and rapid method for quality control of desloratadine in tablets.[4]
-
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Accurately weigh a quantity of powder equivalent to 50 mg of desloratadine and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes.
-
Filter the solution through a membrane filter and make up the volume to 50 mL with methanol to obtain a 1 mg/mL concentration.
-
Dilute 5 mL of this solution to 50 mL with the mobile phase to get a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Instrumentation: An isocratic HPLC system with a UV-Visible detector.[4]
-
Column: RP-C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[4]
-
Mobile Phase: Acetonitrile, 0.05 M phosphate (B84403) buffer (pH adjusted to 3.0 with orthophosphoric acid), and methanol in the ratio of 48:45:7 v/v/v.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 247 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for LC-MS/MS analysis of desloratadine.
Caption: Workflow for RP-HPLC analysis of desloratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Desloratadine Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the bioanalysis of desloratadine (B1670295), a primary active metabolite of loratadine (B1675096) and a potent, long-acting tricyclic antihistamine.[1][2] Accurate and reliable quantification of desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] This document focuses on the cross-validation parameters of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview of LC-MS/MS Methods
The following table summarizes the performance characteristics of different validated LC-MS/MS methods for the quantification of desloratadine in human plasma. The use of a stable isotope-labeled internal standard, such as desloratadine-d5 (B602666), is a common practice to ensure high accuracy and precision by mimicking the analyte throughout the sample preparation and analysis process.[4]
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (LC-MS/MS) |
| Linearity Range | 0.025 - 10 ng/mL[5] | 5.0 - 5000.0 pg/mL[4] | 100 - 11,000 pg/mL[1] | 50.0 - 10000 pg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL[5] | 5.0 pg/mL[4] | 100 pg/mL[1] | 50.0 pg/mL[6] |
| Intra-day Precision (%CV) | Not Specified | 0.7 - 2.0%[4] | Within-batch: 4.6% (at LLOQ)[1] | < 5.71%[6] |
| Inter-day Precision (%CV) | 2.6 - 9.8%[5] | 0.7 - 2.7%[4] | Between-batch: 4.4%[1] | < 5.47%[6] |
| Intra-day Accuracy (% Nominal) | Not Specified | 101.4 - 102.4%[4] | Within-batch: 100.4% (at LLOQ)[1] | -6.67 to 5.00%[6] |
| Inter-day Accuracy (% Nominal) | > 94.7%[5] | 99.5 - 104.8%[4] | Between-batch: 100.1%[1] | -7.80 to 2.60%[6] |
| Mean Recovery (Desloratadine) | Not Specified | 90.3%[4] | 74.6%[1] | Not Specified |
| Internal Standard | Not Specified | Desloratadine-d5[4] | Desloratadine-d5[1] | Desloratadine-D4[6] |
| Sample Preparation | Solid-Phase Extraction (SPE)[5] | Liquid-Liquid Extraction (LLE)[4] | Solid-Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent common practices in the bioanalysis of desloratadine.
Method 1: UPLC-MS/MS with Solid-Phase Extraction
This method utilizes ultra-high-performance liquid chromatography for enhanced separation efficiency and throughput.
-
Sample Preparation (SPE) :
-
A 96-well solid-phase extraction plate is used.
-
The specific sorbent and conditioning, loading, washing, and elution steps are optimized for desloratadine and its metabolites.[5]
-
-
Chromatographic Conditions :
-
Mass Spectrometry :
-
Detector : Triple quadrupole mass spectrometer.
-
Ionization : Electrospray ionization in positive mode (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS with Liquid-Liquid Extraction
A widely used method employing conventional HPLC coupled with mass spectrometry.
-
Sample Preparation (LLE) :
-
To 400 µL of human plasma, add 100 µL of desloratadine-d5 internal standard working solution (10 ng/mL).[4]
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).[4][8]
-
Vortex for approximately 10 minutes and centrifuge at 4000 rpm for 5 minutes.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.[8]
-
Reconstitute the residue in the mobile phase for injection.[8]
-
-
Chromatographic Conditions :
-
System : HPLC system.[8]
-
Column : C18 column (e.g., Xbridge C18, 50 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase : Isocratic mobile phase, for example, 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (20:80, v/v).[8]
-
Flow Rate : 0.7 mL/min.[8]
-
-
Mass Spectrometry :
Method 3: LC-MS/MS with Solid-Phase Extraction
This method offers an alternative sample clean-up technique to LLE.
-
Sample Preparation (SPE) :
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample (pre-treated as required).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent and reconstitute the residue.[9]
-
-
Chromatographic Conditions :
-
Mass Spectrometry :
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of bioanalytical methods for desloratadine.
Caption: Logical workflow for cross-validation of two bioanalytical methods.
Caption: Generalized experimental workflow for desloratadine bioanalysis.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Allex | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Impact of Internal Standards on Pharmacokinetic Parameters
The accuracy and reliability of pharmacokinetic (PK) data are fundamental to drug development, forming the basis for critical decisions on safety and efficacy. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for achieving robust and reproducible results.[1][2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[2] This guide provides a comparative analysis of different internal standards, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their pharmacokinetic studies.
The Role and Types of Internal Standards
An IS is essential for compensating for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By calculating the peak area ratio of the analyte to the IS, variations such as analyte loss during extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement) can be effectively normalized.[1][2][3] The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[2][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable, heavier isotope, such as deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1][5] Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same degree of matrix effects and ionization efficiency, providing the most accurate correction.[1][6]
-
Structural Analog Internal Standards: These are compounds that are structurally and chemically similar to the analyte.[1][7] They are often used when a SIL-IS is not commercially available or is prohibitively expensive. While they can correct for some variability, their different chemical nature means their extraction recovery and ionization response may not perfectly mimic the analyte, which can limit their corrective power.[3]
Impact on Data Quality: A Comparative Analysis
The choice of internal standard directly impacts the precision and accuracy of the resulting pharmacokinetic data. Studies consistently show that SIL internal standards provide superior performance compared to structural analogs.
A study comparing a structural analog (ascomycin) with a stable isotope-labeled IS (Tacrolimus-¹³C,D₂) for the analysis of the immunosuppressant drug tacrolimus (B1663567) demonstrated the superior performance of the SIL-IS.[8] Similarly, a comparison of a structural analog (32-desmethoxyrapamycin) and a deuterated IS (everolimus-d4) for quantifying everolimus (B549166) found that while both performed acceptably, the deuterated standard offered a more favorable comparison against an independent reference method.[9]
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards
| Analyte | Internal Standard Type | Internal Standard Used | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) | Reference |
| Tacrolimus | Analog IS | Ascomycin | < 3.63% | < 5.5% | -2.65% to 1.71% | [8] |
| Tacrolimus | Deuterated IS | Tacrolimus-¹³C,D₂ | < 3.09% | < 4.8% | -0.45% to 0.63% | [8] |
| Everolimus | Analog IS | 32-desmethoxyrapamycin | 4.3% - 7.2% (Total CV) | Not Reported Separately | Acceptable | [9] |
| Everolimus | Deuterated IS | Everolimus-d4 | 4.3% - 7.2% (Total CV) | Not Reported Separately | More favorable slope (0.95 vs 0.83) in method comparison | [9] |
Data presented as reported in the referenced studies. %CV (Coefficient of Variation) is a measure of precision, while % Bias is a measure of accuracy.
These data highlight that while structural analogs can provide acceptable results, SIL internal standards consistently yield higher precision and accuracy, leading to more reliable pharmacokinetic parameters.[8]
Experimental Protocols
Below are detailed methodologies for key experiments in a typical pharmacokinetic study that utilizes an internal standard for bioanalysis via LC-MS/MS.
Bioanalytical Method Development and Validation
This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in plasma.
a. Materials and Reagents:
-
Analytically pure reference standards of the drug and the chosen internal standard (preferably a SIL-IS).
-
Blank biological matrix (e.g., human plasma with the same anticoagulant as study samples).
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).
-
Mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate).
b. Sample Preparation (Protein Precipitation): Protein precipitation is a common, rapid method for sample clean-up.[2][10]
-
Aliquot 50 µL of plasma sample (or calibration standard or quality control sample) into a microcentrifuge tube.[11][12]
-
Add 150-200 µL of a cold organic solvent, such as acetonitrile or methanol, that contains the internal standard at a known, fixed concentration.[12][13]
-
Vortex the mixture for 1-3 minutes to ensure thorough mixing and protein precipitation.[11][14]
-
Centrifuge the samples at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[11][12]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
Inject a small volume (e.g., 1-20 µL) of the supernatant into the LC-MS/MS system.[13][14]
c. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separating small molecules.[11][14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous (e.g., water with 0.1% formic acid) and organic (e.g., methanol or acetonitrile) solvents.[11]
-
Flow Rate: A typical flow rate is between 0.2-0.6 mL/min.[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is common and can be operated in positive or negative mode depending on the analyte's properties.[14]
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for both the analyte and the internal standard.[14]
-
d. Internal Standard Validation: According to regulatory guidelines from bodies like the FDA and EMA, the internal standard must be rigorously validated.[15][16]
-
Interference/Crosstalk Assessment:
-
Objective: To ensure that the analyte does not interfere with the detection of the IS, and vice versa.[15]
-
Methodology: Analyze blank matrix samples spiked with the IS alone to check for interference at the analyte's retention time. Separately, analyze blank matrix samples spiked with the analyte at the Upper Limit of Quantification (ULOQ) to check for interference at the IS's retention time.[1][15]
-
Acceptance Criteria: The analyte's contribution to the IS signal should be ≤ 5% of the IS response. The IS's contribution to the analyte signal should be ≤ 20% of the Lower Limit of Quantification (LLOQ).[1]
-
-
Internal Standard Response Monitoring:
-
Objective: To ensure the IS response is consistent across an analytical run.
-
Methodology: During sample analysis, the peak area of the IS is monitored for every sample.[15] Significant variability can indicate issues with sample processing.[7]
-
Acceptance Criteria: While guidelines do not set a strict universal value, a common practice is to investigate samples where the IS response deviates significantly (e.g., falls outside 50-150%) from the mean response of the calibrators and QCs.[17]
-
Visualizing Workflows and Relationships
Diagrams are essential for clearly communicating complex processes and relationships.
Caption: Bioanalytical workflow for a typical pharmacokinetic study.
Caption: Impact of internal standard choice on data accuracy.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. en.cmicgroup.com [en.cmicgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
- 13. agilent.com [agilent.com]
- 14. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity of Desloratadine Calibration Curves with a Deuterated Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of desloratadine (B1670295) in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard, such as desloratadine-d5 (B602666), is widely recognized as the gold standard in bioanalysis.[1][2] This is attributed to its ability to closely mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations and enhancing the accuracy and precision of the method.[1][2] This guide provides a comparative overview of the linearity of desloratadine calibration curves when using a deuterated internal standard, supported by experimental data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Performance Characteristics of Desloratadine Analysis with Desloratadine-d5
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. The following table summarizes the linearity and range of various LC-MS/MS methods for desloratadine quantification using desloratadine-d5 as an internal standard.
| Linearity Range (pg/mL) | Correlation Coefficient (r²) | Matrix | Internal Standard | Sample Preparation | Reference |
| 5.0–5000.0 | ≥0.9994 | Human Plasma | Desloratadine-d5 | Liquid-Liquid Extraction (LLE) | [3][4] |
| 100–11,000 | Not Specified | Human Plasma | Desloratadine-d5 | Solid-Phase Extraction (SPE) | [3][5] |
| 50-10,000 | ≥ 0.99 | Human Plasma | Desloratadine-d5 | Not Specified | [6] |
| 1-50 (ng/mL) | > 0.999 | Not Specified | Not Specified | Not Specified | [7][8] |
Experimental Workflow
A generalized workflow for the quantification of desloratadine using a deuterated internal standard with LC-MS/MS is depicted below. This process typically involves sample preparation to isolate the analyte and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.[3]
Detailed Experimental Protocol: Quantification of Desloratadine in Human Plasma
This section details a typical experimental protocol for the quantification of desloratadine in human plasma using desloratadine-d5 as an internal standard, based on established and validated methods.[2][4][9]
1. Preparation of Stock and Working Solutions:
-
Desloratadine Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of desloratadine in methanol (B129727).[9]
-
Internal Standard Stock Solution (100.0 µg/mL): Prepare a desloratadine-d5 stock solution in methanol.[9]
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions with a suitable solvent. Spiked calibration standards and QC samples are prepared by adding the working solutions to blank human plasma to achieve the desired concentration range.[5]
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 400 µL of human plasma, add 100 µL of the desloratadine-d5 internal standard working solution.[2]
-
Briefly vortex the sample.
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of an extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).[2][9]
-
Vortex for an extended period (e.g., 10 minutes).[9]
-
Centrifuge at approximately 4000 rpm for 5 minutes to separate the layers.[9]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in the mobile phase.[9]
3. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a suitable C18 column (e.g., Xbridge C18, 50 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of 10 mM ammonium (B1175870) formate (B1220265) and methanol (20:80, v/v), is commonly used.[4]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[4]
-
Mass Spectrometric Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode.[4]
-
Monitor the precursor-to-product ion transitions for both desloratadine (e.g., m/z 311.2→259.2) and desloratadine-d5 (e.g., m/z 316.2→264.3).[4]
-
Signaling Pathway of Desloratadine
Desloratadine functions as a selective peripheral H1 receptor antagonist. The following diagram illustrates the simplified signaling pathway of Histamine H1 receptor antagonism by desloratadine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
Comparative Performance Analysis: 3-Hydroxy Desloratadine-d4 for Recovery and Matrix Effect in Bioanalysis
For researchers and scientists in drug development, the precise quantification of metabolites is paramount. This guide provides a comparative assessment of the analytical performance of 3-Hydroxy desloratadine-d4 (B562000) as an internal standard, focusing on recovery and matrix effect in bioanalytical methods. The data presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Quantitative Performance Data
The selection of a suitable internal standard is critical for mitigating variability in sample preparation and analysis. A deuterated internal standard like 3-Hydroxy desloratadine-d4 is often employed to compensate for matrix-induced signal suppression or enhancement and to ensure accurate quantification of the analyte, 3-Hydroxy desloratadine (B1670295). The following table summarizes key performance metrics from a validated bioanalytical method.
| Analyte/Internal Standard | Parameter | Performance Metric | Result | Reference |
| 3-Hydroxy desloratadine | Recovery | Mean Recovery % | 69.3% | [1] |
| %CV at LQC | 2.2% | [1] | ||
| Matrix Effect | %CV at HQC | 1.4% | [1] | |
| Linearity | Concentration Range | 0.05–10 ng/mL | [2] | |
| Accuracy | % Nominal (Within Batch) | 99.9% | [1] | |
| % Nominal (Between Batch) | 100% | [1] | ||
| Precision | %CV (Within Batch) | 5.1% | [1] | |
| %CV (Between Batch) | 5.0% | [1] | ||
| Desloratadine (for comparison) | Recovery | Mean Recovery % | 74.6% | [1] |
| Matrix Effect | %CV at LQC | 2.0% | [1] | |
| %CV at HQC | 0.9% | [1] | ||
| Desloratadine-d5 (for comparison) | Recovery | Mean Recovery % | 72.9% | [1] |
LQC: Low-Quality Control, HQC: High-Quality Control, %CV: Percent Coefficient of Variation
Experimental Protocols
The data presented above was generated using rigorous, validated bioanalytical methods. The following sections detail the typical experimental procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was utilized for the preparation of plasma samples.[1] This technique is chosen to minimize matrix effects by providing a clean extract, which is crucial for achieving the necessary sensitivity at the lower limit of quantification.[1]
-
Pre-treatment: Plasma samples are treated and loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution, followed by two washes with 1 mL of water.[1]
-
Elution: The analytes are eluted with 1 mL of an elution solution (3:97 ammonia (B1221849) and methanol (B129727) solution).[1]
-
Drying: The eluate is dried under a nitrogen evaporator at 50°C.[1]
-
Reconstitution: The dried residue is reconstituted in 400 µL of the mobile phase.[1]
-
Centrifugation: The reconstituted sample is centrifuged at 15,000 rpm for 2 minutes at 5°C before injection into the LC-MS/MS system.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
An alternative sample preparation method involves liquid-liquid extraction.
-
Internal Standard Addition: To a 200 µL aliquot of human plasma, 25 µL of the internal standard working solution (e.g., [(2)H(4)]3-OH desloratadine) is added.[2]
-
Alkalinization: 100 µL of 0.1 M sodium hydroxide (B78521) is added and the sample is vortexed.
-
Extraction: 3 mL of the extraction solvent (e.g., ethyl ether) is added, and the sample is vortexed for 10 minutes.[2]
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in the mobile phase for analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are performed as follows:
-
HPLC System: A Shimadzu HPLC system coupled with an AB SCIEX API-4000 triple quadrupole mass spectrometer.[1]
-
Analytical Column: Hypurity Advance 50 x 4.6 mm, 5-µm particle size.[1]
-
Mobile Phase: A mixture of Solution A and Solution B (the specific compositions were not detailed in the provided text) in a 90:10 ratio, at a flow rate of 1 mL/min.[1] In another method, the mobile phase consisted of 5mM ammonium (B1175870) formate (B1220265) in water, methanol, and acetonitrile (B52724) (50:30:20).[2]
-
Injection Volume: 15 µL.[1]
-
Ionization Mode: Positive ion electrospray.[2]
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification.[1]
Workflow for Recovery and Matrix Effect Assessment
The following diagram illustrates the systematic workflow for evaluating the recovery and matrix effect of an analytical method, a critical component of method validation in bioanalysis.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction Cartridges for Desloratadine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of desloratadine (B1670295), a primary active metabolite of loratadine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Solid-phase extraction (SPE) is a widely adopted technique for sample clean-up and concentration prior to analysis. This guide provides an objective comparison of the performance of different SPE cartridges for desloratadine extraction, supported by experimental data to aid researchers in selecting the optimal solution for their analytical needs.
Performance Comparison of Extraction Methods
The selection of an appropriate SPE cartridge is critical for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity and robustness of the analytical method. Below is a summary of the performance of different extraction methodologies for desloratadine from human plasma.
| Extraction Method | SPE Sorbent Type | Manufacturer/Brand | Mean Recovery (%) | Key Findings |
| Solid-Phase Extraction | Cation-Exchange | SPEC® SCX | 85%[1] | Demonstrates effective isolation of the basic compound desloratadine through ion-exchange interactions. |
| Solid-Phase Extraction | Polymeric Reversed-Phase | Oasis HLB | 74.6%[2] | Offers a versatile option for extracting a broad range of compounds, with good recovery for desloratadine. |
| Solid-Phase Extraction | Mixed-Mode & UPLC | Not Specified | >94.7% (Accuracy)[3] | A combination of mixed-mode SPE with UPLC analysis shows high accuracy, suggesting efficient extraction and minimal interference, though a specific recovery percentage was not explicitly stated.[3] |
| Liquid-Liquid Extraction | Not Applicable | Not Applicable | 90.3%[4] | A traditional extraction method that can serve as a benchmark for recovery, demonstrating high efficiency.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these extraction techniques.
Cation-Exchange SPE Protocol (SPEC® SCX)
This protocol is adapted from a study utilizing a SPEC® SCX monolithic SPE sorbent for the extraction of desloratadine from human plasma.[1]
-
Conditioning: Condition the 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol (B129727), followed by 400 µL of 2% formic acid.[1]
-
Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the pre-conditioned plate under a vacuum of approximately 5 in. Hg.[1]
-
Washing: Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in an acetonitrile:methanol (70:30, v/v) solution.[1]
-
Elution: Elute the analyte with two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a methanol:acetonitrile:water (45:45:10, v:v:v) solution.[1]
-
Dry-down and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.[1]
Polymeric Reversed-Phase SPE Protocol (Oasis HLB)
The following protocol was developed for the quantification of desloratadine in human plasma using Oasis HLB cartridges.[2]
-
Conditioning: Condition the Oasis HLB cartridges with 1 mL of methanol, followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma samples onto the cartridges.
-
Washing: Wash the cartridges with 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution, followed by two washes with 1 mL of water.[2]
-
Elution: Elute the analytes with 1 mL of an elution solution consisting of ammonia (B1221849) and methanol (3:97 ratio).[2]
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under nitrogen at 50°C and reconstitute the residue in 400 µL of the mobile phase.[2]
Liquid-Liquid Extraction Protocol (Benchmark)
This LLE method has demonstrated high recovery for desloratadine from human plasma.[4]
-
Sample Preparation: To a 400 µL plasma sample, add the internal standard and briefly vortex.
-
Extraction: Add 100 µL of 0.1 M NaOH solution and 3 mL of an extraction solvent mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (80:20 v/v). Vortex for 10 minutes.
-
Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for solid-phase extraction.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy Desloratadine-d4: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxy desloratadine-d4 (B562000), ensuring the protection of personnel and the environment. While some safety data sheets (SDS) for the non-deuterated analogue, 3-Hydroxy desloratadine, may classify it as non-hazardous, other sources indicate potential hazards, including being harmful if swallowed, causing serious eye damage, and being toxic to aquatic life with long-lasting effects[1][2]. Given the conflicting information and the general principle of cautious chemical handling, it is prudent to treat 3-Hydroxy desloratadine-d4 as a potentially hazardous substance.
Key Compound Data
For easy reference, the following table summarizes key quantitative data for this compound and its non-deuterated analogue.
| Property | This compound | 3-Hydroxy desloratadine | Desloratadine-d4 | Desloratadine |
| CAS Number | 1246819-99-7[3][4] | 119410-08-1[1] | 2713301-38-1 | 100643-71-8[5] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O[3] | C₁₉H₁₉ClN₂O[1] | C₁₉H₁₅D₄ClN₂ | C₁₉H₁₉ClN₂[6] |
| Molecular Weight | 330.84 g/mol [3] | 326.82 g/mol [1] | Not specified | 310.82 g/mol [6] |
Experimental Protocols: Disposal Procedures
The following protocols outline the recommended step-by-step process for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat[5].
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[5].
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water[5].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[5].
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated materials may include pipette tips, vials, gloves, and absorbent paper.
3. Waste Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the CAS number: "1246819-99-7".
-
Indicate the potential hazards (e.g., "Potentially Harmful," "Toxic to Aquatic Life").
-
Ensure the label is securely attached and clearly legible.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.
-
Never dispose of this compound down the drain or in the regular trash[1].
-
Follow all local, state, and federal regulations for chemical waste disposal[1].
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Hydroxy desloratadine-d4
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 3-Hydroxy desloratadine-d4 (B562000) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure and ensure safety. The following PPE is mandatory when handling 3-Hydroxy desloratadine-d4:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes.[4][5][6][7] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or solution preparation.[7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[7] Always check for compatibility and replace immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing from potential contamination.[4][5][6] |
| Closed-Toe Shoes | Impermeable, closed-toe shoes must be worn to protect against spills and falling objects.[4][5] | |
| Respiratory Protection | Chemical Fume Hood | All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] |
| Respirator | May be required for certain procedures as determined by a risk assessment.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for both safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eye wash station and safety shower are accessible and unobstructed.[8]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Solid Compound:
-
Perform all weighing and initial dilutions of the solid this compound within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Be aware of the compound's solubility characteristics to ensure safe and effective dissolution.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][8]
-
Decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (Solutions containing the compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag for incineration. |
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Personal protective equipment | Safety Unit [weizmann.ac.il]
- 5. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. organon.com [organon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
